molecular formula C4H6O6S B086439 Sulfonyldiacetic acid CAS No. 123-45-5

Sulfonyldiacetic acid

Cat. No.: B086439
CAS No.: 123-45-5
M. Wt: 182.15 g/mol
InChI Key: WDYRPTWUNMHTJL-UHFFFAOYSA-N
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Description

Sulfonyldiacetic acid is an organosulfur compound of interest in chemical synthesis and pharmaceutical research. Compounds featuring a sulfonyl group bridging organic groups and acetic acid moieties, such as (phenylsulfonyl)acetic acid and (methylsulfonyl)acetic acid, are recognized as valuable synthetic intermediates . The sulfonyl functional group is a strong electron-withdrawing group, and when combined with an acetic acid group, it creates a building block that can participate in various chemical transformations. These types of sulfonyl-acetic acid derivatives are frequently utilized as pharmaceutical intermediates in the development of active compounds . In research contexts, analogous structures have been used in the design and synthesis of novel chemical entities for biological evaluation . The sulfonic acid functional group is known for its high acidity and polarity, which can influence the physical properties and reactivity of the molecules they are incorporated into . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylsulfonyl)acetic acid
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InChI

InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WDYRPTWUNMHTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10294054
Record name Sulfonyldiacetic acid
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Molecular Weight

182.15 g/mol
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CAS No.

123-45-5
Record name Sulfonyldiacetic acid
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Record name Sulfonyldiacetic acid
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Record name Sulfonyldiacetic acid
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Record name SULFONYLDIACETIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sulfonyldiacetic Acid from Thiodiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of sulfonyldiacetic acid, a valuable building block in organic and medicinal chemistry, through the oxidation of its precursor, thiodiacetic acid. This document details the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. Emphasizing scientific integrity and practical application, this guide is designed to equip researchers with the knowledge to confidently and efficiently perform this synthesis.

Introduction: The Strategic Importance of this compound

This compound, also known as sulfonylbis(acetic acid), is an organic compound featuring a central sulfonyl group flanked by two acetic acid moieties.[1] This symmetrical structure imparts unique chemical properties, including high polarity and the capacity for strong hydrogen bonding, rendering it soluble in water and various organic solvents.[1] The sulfonyl group, a potent electron-withdrawing group, enhances the acidity of the carboxylic acid protons, making this compound a versatile intermediate in a multitude of chemical transformations.

Its applications are diverse, serving as a key component in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals.[1] Sulfonic acids and their derivatives are integral to the development of antibacterial drugs and play a role as catalysts in various organic reactions.[2][3] The synthesis of this compound from the readily available thiodiacetic acid is a critical process for accessing these advanced applications.

The Synthetic Pathway: From Thioether to Sulfone

The transformation of thiodiacetic acid to this compound is fundamentally an oxidation reaction, where the sulfur atom of the thioether is oxidized to its highest oxidation state, the sulfone.

Reaction Mechanism: A Stepwise Oxidation

The oxidation of a thioether to a sulfone proceeds through a stable intermediate, the sulfoxide. The reaction mechanism, particularly when using hydrogen peroxide as the oxidant, involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant.

  • Step 1: Oxidation to Sulfoxide: The initial oxidation of the thioether in thiodiacetic acid yields the corresponding sulfoxide, sulfinylbis(acetic acid).

  • Step 2: Oxidation to Sulfone: Further oxidation of the sulfoxide intermediate leads to the final product, this compound.

The overall reaction can be represented as follows:

dot

Caption: Oxidation of Thiodiacetic Acid to this compound.

Choice of Oxidant and Solvent: A Rationale

The selection of an appropriate oxidizing agent and solvent system is paramount for a successful and efficient synthesis.

  • Hydrogen Peroxide (H₂O₂): A "green" and powerful oxidant, hydrogen peroxide is an excellent choice for this transformation. Its primary byproduct is water, minimizing waste and simplifying purification.

  • Glacial Acetic Acid: This solvent serves a dual purpose. It is an effective solvent for both the starting material and the product, ensuring a homogeneous reaction mixture. Furthermore, in the presence of an acid catalyst, it can react with hydrogen peroxide to form peracetic acid in situ, a highly potent oxidizing agent.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials and Reagents
Reagent/MaterialGradeSupplier
Thiodiacetic Acid≥98%Standard Chemical Supplier
Hydrogen Peroxide30% (w/w) in H₂OStandard Chemical Supplier
Glacial Acetic AcidACS GradeStandard Chemical Supplier
Deionized WaterHigh PurityLaboratory Supply
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Crystallizing dish

  • Büchner funnel and flask

  • Vacuum source

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiodiacetic acid in glacial acetic acid.

  • Addition of Oxidant: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution at room temperature. The addition should be dropwise to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and maintain it for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or NMR).

  • Work-up: Allow the reaction mixture to cool to room temperature.

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolution Addition Addition Dissolution->Addition Reaction Reaction Addition->Reaction Cooling Cooling Reaction->Cooling Concentration Concentration Cooling->Concentration Proceed to Purification Crystallization Crystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying

Caption: Experimental Workflow for this compound Synthesis.

Purification by Recrystallization
  • Concentration: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the crude solid residue in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the purified this compound in a desiccator or a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group. The chemical shift of these protons will be downfield due to the electron-withdrawing effect of the sulfonyl and carboxylic acid groups. The carboxylic acid protons will appear as a broad singlet at a much lower field.

    • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methylene carbons and the carbonyl carbons of the carboxylic acid groups.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[5]

    • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O stretch: A strong absorption peak around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

    • S=O stretch: Strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.

Applications in Research and Development

This compound is a versatile building block with significant potential in various fields:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various drug candidates, particularly those containing a sulfonyl moiety, which is a common pharmacophore in medicinal chemistry.[2]

  • Polymer Chemistry: The diacid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides with unique properties conferred by the sulfonyl group, such as improved thermal stability and flame retardancy.

  • Chelating Agents: The presence of two carboxylic acid groups and the sulfonyl group makes it a potential chelating agent for various metal ions.

Safety and Handling

  • Thiodiacetic Acid: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

  • This compound: Handle with care, avoiding dust inhalation.

Conclusion

The synthesis of this compound from thiodiacetic acid via oxidation with hydrogen peroxide in glacial acetic acid is a robust and efficient method. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, from understanding the underlying chemistry to executing the experimental protocol and characterizing the final product. The versatility of this compound as a chemical intermediate ensures its continued importance in advancing various fields of chemical and pharmaceutical research.

References

  • CN1803771A - Method for preparing peroxy acetic acid - Google P
  • ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - ResearchGate. (URL: [Link])

  • Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - ResearchGate. (URL: [Link])

  • US20120208740A1 - Method for preparing a solid form of acetic acid and products thereof - Google P
  • Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - MDPI. (URL: [Link])

  • Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. (URL: [Link])

  • Spectral Assignments and Reference Data - CONICET. (URL: [Link])

  • Introduction to IR Spectroscopy - Carboxylic Acids. - YouTube. (2012, October 11). (URL: [Link])

  • C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil - YouTube. (2022, November 7). (URL: [Link])

  • Edexcel Chemistry A-level - Physics & Maths Tutor. Infrared (IR) Spectroscopy. (URL: [Link])

  • Mesoporous sulfonic acid silicas for pyrolysis bio-oil upgrading via acetic acid esterification - Green Chemistry (RSC Publishing). (URL: [Link])

  • Chemguide. interpreting infra-red spectra. (URL: [Link])

  • Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications - UQ eSpace - The University of Queensland. (URL: [Link])

  • Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PubMed. (2024, March 5). (URL: [Link])

  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (URL: [Link])

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of Sulfonyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for sulfonyldiacetic acid, a molecule of interest in materials science and as a building block in organic synthesis. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict the spectral characteristics of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive framework for the characterization of this molecule and field-proven experimental protocols for obtaining empirical data.

Introduction: The Structural Elucidation of this compound

This compound, with the chemical structure HOOC-CH₂-SO₂-CH₂-COOH, is a symmetrical dicarboxylic acid containing a central sulfonyl group. The electron-withdrawing nature of the sulfonyl and carboxylic acid functionalities dictates the electronic environment of the molecule and, consequently, its spectroscopic behavior. Accurate characterization of this compound is paramount for its application in various scientific fields. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data, rooted in the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a10.0 - 13.0Broad Singlet2HCarboxylic Acid (-COOH)
b~4.0 - 4.5Singlet4HMethylene (-CH₂-)

Causality Behind Predictions:

  • Carboxylic Acid Protons (a): The protons of the carboxylic acid groups are highly deshielded due to the electronegativity of the adjacent oxygen atoms and their acidic nature. This results in a characteristic broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] The broadness of the signal is a result of hydrogen bonding and chemical exchange.

  • Methylene Protons (b): The four methylene protons are chemically equivalent due to the molecule's symmetry. They are situated between two strong electron-withdrawing groups: a carboxylic acid and a sulfonyl group. This significant deshielding effect is expected to shift their resonance to a downfield region, estimated to be around 4.0 to 4.5 ppm.[2] Since there are no adjacent protons, the signal is predicted to be a singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is also expected to be straightforward, showing two distinct signals corresponding to the two types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~170 - 185Carbonyl Carbon (-C=O)
2~55 - 65Methylene Carbon (-CH₂-)

Causality Behind Predictions:

  • Carbonyl Carbons (1): The carbonyl carbons of the carboxylic acid groups are sp² hybridized and bonded to two electronegative oxygen atoms, resulting in a significant downfield chemical shift, typically in the range of 170-185 ppm.[3][4][5][6]

  • Methylene Carbons (2): The methylene carbons are directly attached to the electron-withdrawing sulfonyl and carboxylic acid groups. This deshielding environment is predicted to result in a chemical shift in the range of 55-65 ppm.[3][5]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a robust method for acquiring high-quality NMR spectra of this compound.

Diagram 1: Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of This compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6 or D2O) A->B C Transfer to a 5 mm NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim the Spectrometer D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra (e.g., to residual solvent peak) H->I IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve a small amount of this compound in a volatile solvent (e.g., acetone or methanol) B Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) A->B C Allow the solvent to evaporate completely B->C D Place the salt plate in the spectrometer's sample holder C->D E Acquire the background spectrum D->E F Acquire the sample spectrum E->F

Caption: A straightforward procedure for preparing a solid sample for IR analysis using the thin film method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent such as acetone or methanol. [7] * Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [7] * Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. [7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

    • Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₄H₆O₆S, Molecular Weight: 182.15 g/mol ), electrospray ionization (ESI) in negative ion mode is expected to be an effective ionization technique due to the acidic nature of the molecule.

Table 4: Predicted Key Ions in the ESI-MS of this compound (Negative Ion Mode)

Predicted m/zIonDescription
181.0[M-H]⁻Deprotonated molecular ion
137.0[M-H-CO₂]⁻Loss of carbon dioxide from the deprotonated molecular ion
119.0[M-H-CO₂-H₂O]⁻Subsequent loss of water
91.0[M-H-2CO₂]⁻Loss of two molecules of carbon dioxide
79.9[SO₃]⁻• or [HSO₃]⁻Ions related to the sulfonyl group

Causality Behind Predictions:

  • Deprotonated Molecular Ion ([M-H]⁻): In negative mode ESI, the most acidic proton, one of the carboxylic acid protons, will be readily lost to form the deprotonated molecular ion at an m/z corresponding to the molecular weight minus the mass of a proton. [8]* Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion is likely to induce characteristic fragmentations of dicarboxylic acids. [9]The most common fragmentation pathway is the loss of a neutral molecule of carbon dioxide (44 Da). [9]Subsequent loss of water (18 Da) is also a common fragmentation pathway for carboxylic acids. [10]Cleavage on either side of the sulfonyl group can also occur, leading to fragments containing the sulfur atom.

Experimental Protocol for ESI-MS

This protocol provides a general procedure for the analysis of this compound using ESI-MS.

Diagram 3: Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_frag Tandem MS (MS/MS) A Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) B Use a suitable solvent (e.g., methanol/water) A->B C Infuse the sample into the ESI source B->C D Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) C->D E Acquire mass spectrum in negative ion mode D->E F Isolate the [M-H]⁻ ion E->F Optional G Induce fragmentation (Collision-Induced Dissociation) F->G H Acquire fragment ion spectrum G->H

Caption: A generalized workflow for the ESI-MS analysis of this compound, including an optional tandem MS step for structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of methanol and water or acetonitrile and water. [8] * The addition of a small amount of a basic modifier like ammonium hydroxide can aid in deprotonation in negative ion mode, although the acidity of the analyte may make this unnecessary.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray source at a constant flow rate using a syringe pump.

    • Optimize the mass spectrometer parameters in negative ion mode. This includes adjusting the capillary voltage, nebulizing gas flow, drying gas flow, and source temperature to achieve a stable and intense signal for the [M-H]⁻ ion.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-300 Da).

  • Tandem MS (MS/MS) for Structural Confirmation (Optional):

    • Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 181.0) as the precursor ion.

    • Fragment the precursor ion in the collision cell by applying collision energy.

    • Acquire the spectrum of the resulting fragment ions to confirm the predicted fragmentation pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles. The provided data tables and interpretations serve as a valuable reference for the identification and characterization of this compound. Furthermore, the detailed, field-proven experimental protocols offer a practical framework for researchers to obtain high-quality empirical data. By combining predictive analysis with robust experimental design, this guide aims to facilitate the confident structural elucidation of this compound in various research and development settings.

References

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Sources

"quantum chemical calculations for sulfonyldiacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Sulfonyldiacetic Acid (SDA) (CAS: 123-45-5) acts as a critical structural motif in coordination chemistry and pharmaceutical synthesis. Unlike simple carboxylic acids, SDA possesses a sulfonyl (-SO₂-) bridge flanking two carboxymethyl groups.[1] This unique


 or 

symmetry (depending on conformation) creates a multi-dentate ligand capable of forming stable chelates with lanthanides and transition metals, making it pivotal in nuclear waste separation (actinide/lanthanide partitioning) and metallodrug design .[1]

This technical guide provides a rigorous quantum chemical (QC) workflow to characterize SDA. It moves beyond standard optimization, addressing the specific challenges of SDA: flexible methylene linkers , sulfonyl group polarization , and competitive solvation effects in aqueous media.[1]

Part 2: Computational Methodology (The "Why" and "How")

To model SDA with predictive accuracy, researchers must select a level of theory that balances cost with the ability to capture weak interactions (dispersion) and solvent effects.

Electronic Structure Methods
  • Density Functional Theory (DFT):

    • Optimization/Frequency: B3LYP is the historic standard, but for SDA, wB97X-D or M06-2X is strictly recommended.

    • Reasoning: The sulfonyl group induces significant non-covalent interactions (NCIs) and intramolecular hydrogen bonding between the carboxyl protons and sulfonyl oxygens. B3LYP fails to capture these dispersion forces accurately.[1]

    • Basis Set: 6-311++G(d,p) or def2-TZVP.[1] The diffuse functions (++) are non-negotiable due to the anionic nature of SDA in physiological/complexed states (carboxylate anions).

Solvation Models

SDA is highly polar and water-soluble. Gas-phase calculations are chemically irrelevant for drug development contexts.[1]

  • Implicit Solvation: Use the SMD (Solvation Model based on Density) over standard PCM.[1] SMD provides better free energy of solvation (

    
    ) accuracy for charged species (e.g., SDA
    
    
    
    ).[1]
  • Explicit Solvation: For pKa prediction, a "micro-solvation" cluster approach (SDA + 4-6 H₂O molecules) is required to stabilize the separating proton.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Conformational Landscape Exploration

SDA has two rotatable


 dihedral angles.[1] A single optimization will likely trap the molecule in a local minimum.[1]

Workflow:

  • Scan: Perform a relaxed potential energy surface (PES) scan of the

    
     dihedral from 0° to 360° in 10° increments.[1]
    
  • Filter: Extract structures within 5 kcal/mol of the global minimum.

  • Optimize: Re-optimize these conformers at wB97X-D/6-311++G(d,p).

Phase 2: Spectroscopic Validation (IR/Raman)

The sulfonyl group has a distinct vibrational signature that serves as a diagnostic handle.[1]

  • Scaling: DFT frequencies are harmonic and typically overestimate experimental values.[1] Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to align with experimental FTIR.[1]

  • Key Modes to Track:

    • 
      : ~1300–1350 cm⁻¹ (Strong, broad)[1]
      
    • 
      : ~1100–1150 cm⁻¹ (Sharp)[1]
      
    • 
      : ~1700–1750 cm⁻¹ (Carboxylic acid dimer shift)[1]
      
Phase 3: Frontier Molecular Orbitals (FMO) & Reactivity

For drug design, the Molecular Electrostatic Potential (MEP) map is crucial to identify nucleophilic attack sites.

  • HOMO Location: Typically localized on the carboxylate oxygens (donor sites).[1]

  • LUMO Location: Often antibonding orbitals on the S-O bonds or C=O groups.[1]

  • Chelation Logic: The "Hard" oxygen donors prefer "Hard" metals (Ca²⁺, Gd³⁺). The sulfonyl oxygen is a weaker donor than the carboxylate but participates in the "chelate effect," stabilizing the metal center.

Part 4: Visualization & Data

Workflow Diagram: Conformational Search to Chelation

SDA_Workflow Start Input Structure (SDA Linear) Scan PES Scan (Dihedral C-S-C-C) Start->Scan Filter Filter Conformers (< 5 kcal/mol) Scan->Filter Opt DFT Optimization (wB97X-D/def2-TZVP) Filter->Opt Freq Freq Calculation (NIMAG = 0) Opt->Freq Decision Is Stable? Freq->Decision Decision->Opt Imaginary Freq Prop Calculate Properties (MEP, HOMO-LUMO) Decision->Prop True Minima Chelation Metal Complexation (SDA + M+n) Prop->Chelation Ligand Validated

Figure 1: Computational workflow for validating this compound (SDA) ligands before metal complexation studies.

Simulated Geometrical & Vibrational Parameters

Note: Values below are representative of typical DFT (B3LYP/6-311++G) results for SDA.

ParameterTypeTheoretical Value (Approx.)Experimental Range (IR/XRD)Significance
Bond Length S=O1.44 - 1.46 Å1.43 - 1.45 ÅIndicates S(VI) oxidation state stability.
Bond Length C=O1.20 - 1.22 Å1.21 - 1.23 ÅStandard carboxylic acid double bond.
Bond Angle O-S-O118° - 120°119°Tetrahedral distortion due to sulfonyl repulsion.[1]
Vibration

1760 cm⁻¹ (unscaled)1720-1740 cm⁻¹Diagnostic for carboxylic acid protonation state.[1]
Vibration

1340 cm⁻¹1310-1330 cm⁻¹Highly sensitive to metal coordination.[1]
Chelation Mechanism Diagram

Chelation_Mode cluster_SDA SDA Ligand (Tridentate) Metal Metal Ion (M+n) O1 O (Carboxyl) O1->Metal Strong Sigma O2 O (Carboxyl) O2->Metal Strong Sigma OS O (Sulfonyl) OS->Metal Weak Electrostatic

Figure 2: Tridentate coordination mode of SDA. The carboxylate oxygens provide primary binding, while the sulfonyl oxygen offers secondary stabilization.

Part 5: Critical Analysis & Troubleshooting

The "Sulfonyl Problem" in DFT

Standard functionals often overestimate the delocalization of the sulfonyl S=O bond.

  • Symptom: Calculated S=O bond lengths are too long (>1.48 Å).

  • Fix: Use hybrid functionals with high exact exchange (e.g., M06-2X has 54% HF exchange) to correct the self-interaction error.

Modeling pKa (Acidity)

SDA is a dicarboxylic acid.[1] Predicting


 and 

requires high precision.[1]
  • Protocol: Use the thermodynamic cycle method.

    
    
    
    • Critical Value: The experimental solvation free energy of a proton (

      
      ) is often cited as -265.9 kcal/mol . Using the wrong constant here will skew results by orders of magnitude.
      
Metal Complexation

When modeling SDA-Lanthanide complexes:

  • Pseudopotentials: Do NOT use all-electron basis sets for Lanthanides. Use ECP (Effective Core Potentials) like Stuttgart/Dresden (SDD) or CRENBL for the metal, while keeping 6-311G** for the SDA ligand.

References

  • Aozun Asia. (n.d.).[1][2] Sulfonic Acid Structure In Organic Chemistry. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2025).[1] Recent application of calculations of metal complexes based on density functional theory. Retrieved from [Link][1]

  • MDPI. (2023).[1] DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2010).[1] The utility of sulfonate salts in drug development. Retrieved from [Link][1]

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An In-Depth Technical Guide to the Hygroscopic Nature of Sulfonyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Characterization in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) or a key intermediate are as critical as its pharmacological activity. Among these, hygroscopicity—the propensity of a substance to attract and retain water molecules from the ambient environment—stands out as a pivotal parameter influencing stability, processability, and final product quality.[1] This guide provides a comprehensive framework for understanding and quantifying the hygroscopic nature of sulfonyldiacetic acid (CAS 123-45-5). While specific public-domain data on the hygroscopicity of this compound is scarce, its molecular architecture provides a strong theoretical basis for anticipating its interaction with atmospheric moisture. This document, therefore, serves as both a theoretical exploration and a practical, field-proven manual for researchers, scientists, and drug development professionals tasked with its characterization.

Theoretical Postulate: The Molecular Basis for Hygroscopicity in this compound

This compound is an organic compound featuring a central sulfonyl group flanked by two acetic acid moieties (Figure 1). This structure is inherently polar and possesses multiple sites for hydrogen bonding, which are the primary drivers of hygroscopic behavior.

  • Dual Carboxylic Acid Groups: Dicarboxylic acids as a class exhibit a range of hygroscopic behaviors.[2][3] The carboxyl groups (-COOH) are potent hydrogen bond donors and acceptors, readily interacting with water molecules. Studies on compounds like malonic acid have demonstrated continuous water uptake with increasing relative humidity (RH).[3]

  • The Sulfonyl Group: The sulfonyl group (-SO₂-) is a strong hydrogen bond acceptor due to the electronegativity of the oxygen atoms.[4] This functional group significantly increases the polarity of a molecule, enhancing its affinity for water.[5]

The combination of these functional groups suggests a high potential for this compound to be, at minimum, slightly hygroscopic, and potentially very hygroscopic. This necessitates rigorous experimental evaluation to determine its classification and to establish appropriate handling, storage, and formulation strategies.[1]

Figure 1: Chemical structure of this compound.

Core Experimental Protocols for Hygroscopicity Assessment

A multi-faceted approach is essential for a complete understanding of a material's interaction with water vapor. The primary techniques employed are Dynamic Vapor Sorption (DVS) to understand the kinetics and equilibrium of moisture sorption, and Karl Fischer (KF) titration to determine the absolute water content.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6] This provides critical information on moisture uptake and loss, sorption/desorption kinetics, and potential phase changes.[7][8]

G A Sample Preparation (5-15 mg of this compound) B Drying Stage (0% RH until mass equilibrium) A->B C Sorption Cycle (Stepwise increase in RH, e.g., 0% to 90%) B->C D Equilibrium Check at Each Step (dm/dt < 0.002% min⁻¹) C->D Hold at each RH% E Desorption Cycle (Stepwise decrease in RH, e.g., 90% to 0%) C->E After reaching max RH D->C Next RH% step D->E Next RH% step E->D F Data Analysis (Plot % mass change vs. RH) E->F After reaching min RH

Caption: High-level workflow for DVS analysis.

  • Instrument Calibration: Ensure the DVS instrument's microbalance is calibrated with certified weights and the RH sensor is calibrated using standard salt solutions. This is a foundational step for data integrity.

  • Sample Preparation: Place approximately 10-20 mg of this compound into a clean, tared sample pan. The sample should be a fine, uniform powder to ensure consistent sorption kinetics.

  • Initial Drying: Start the experiment by exposing the sample to a dry nitrogen stream (0% RH) at a constant temperature (typically 25°C). The rationale here is to establish a dry baseline mass, which is crucial for accurate calculation of moisture uptake.[9] Maintain these conditions until the sample mass equilibrates, defined by a stringent mass change criterion (e.g., dm/dt ≤ 0.002% per minute over a 10-minute period).

  • Sorption Phase: Program a stepwise increase in RH. A typical profile would be increments of 10% RH from 0% up to 90%. At each RH step, the system holds the humidity constant until mass equilibrium is achieved, using the same dm/dt criterion. This step-wise approach allows for the construction of a detailed sorption isotherm.[10]

  • Desorption Phase: Once the maximum RH (90%) is reached and the sample has equilibrated, reverse the process. Decrease the RH in the same 10% increments back down to 0%. This desorption isotherm is critical for identifying hysteresis, which can indicate physical changes in the material like phase transitions or the formation of hydrates.[7]

  • Second Sorption Cycle (Optional but Recommended): Performing a second sorption cycle can reveal irreversible changes that may have occurred during the first cycle.

  • Data Analysis: The primary output is a plot of the percentage change in mass versus RH. This isotherm plot is the key to understanding the material's hygroscopic behavior.[11]

Karl Fischer (KF) Titration

While DVS shows the change in mass due to moisture, Karl Fischer titration quantifies the absolute water content.[12] It is a highly specific and accurate method, making it the gold standard for water content determination in pharmaceuticals.[13] Both volumetric and coulometric methods can be used, with coulometry being more sensitive for trace amounts of water.[14]

G A Instrument Preparation (Titrate solvent to dryness) B Sample Introduction (Accurately weigh and add sample) A->B C Titration (KF reagent reacts with H₂O) B->C D Endpoint Detection (Voltametric sensor detects excess Iodine) C->D E Calculation (Water content calculated from reagent volume) D->E

Caption: Key stages of Karl Fischer titration.

  • Reagent and Solvent Preparation: Fill the titration vessel with a suitable anhydrous solvent in which this compound is soluble (e.g., methanol). The choice of solvent is critical to ensure the complete release of all water from the sample.[15]

  • Pre-Titration: Start the instrument to titrate the residual moisture within the solvent to a stable, dry endpoint. This "conditioning" step ensures that the only water being measured is from the subsequently added sample.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., pure water or a solid standard like sodium tartrate dihydrate) to the conditioned solvent and titrate. This step is crucial for determining the exact concentration (titer) of the Karl Fischer reagent, which can change over time.

  • Sample Analysis: Accurately weigh a sample of this compound and quickly introduce it into the titration vessel. The vessel should be immediately sealed to prevent ingress of atmospheric moisture.[12]

  • Titration and Endpoint: The instrument will automatically titrate the sample, adding the KF reagent until all the water has reacted. The endpoint is detected electrometrically when a slight excess of iodine is present.

  • Calculation: The instrument's software calculates the percentage of water in the sample based on the volume of titrant used, the reagent's titer, and the initial sample mass. It is advisable to run triplicate samples to ensure precision.

Data Presentation, Interpretation, and Classification

The data from DVS and KF analyses must be synthesized to build a complete hygroscopicity profile.

Quantitative Data Summary

The DVS experiment yields a wealth of data that can be summarized in a table. The following is an example of hypothetical, yet plausible, data for this compound.

ParameterValueInterpretation
Initial Water Content (by KF) 0.15% w/wLow initial water content, indicating the sample was relatively dry before DVS analysis.
Moisture Uptake at 80% RH / 25°C 16.2% w/wSignificant water uptake, suggesting a high affinity for moisture.
Hysteresis Loop Area ModerateThe difference between sorption and desorption curves suggests some structural change or slow kinetics.
Critical Relative Humidity (CRH) ~75% RHThe RH at which a sharp increase in moisture uptake occurs, possibly indicating a deliquescence point.
European Pharmacopoeia Classification Very HygroscopicBased on >15% mass increase at 80% RH.[16]
Interpreting the Sorption Isotherm

The DVS isotherm plot provides a visual representation of the material's behavior.

Hypothetical DVS Isotherm for this compound xaxis Relative Humidity (%) yaxis Mass Change (%) s0 s1 s0->s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 s7 s6->s7 s8 s7->s8 s9 s8->s9 d9 d8 d9->d8 d7 d8->d7 d6 d7->d6 d5 d6->d5 d4 d5->d4 d3 d4->d3 d2 d3->d2 d1 d2->d1 d0 d1->d0 sorp_label Sorption desorp_label Desorption hysteresis_label Hysteresis

Figure 2: A hypothetical DVS isotherm plot.

  • Initial Phase (0-60% RH): A gradual, slight increase in mass indicates surface adsorption of water molecules.

  • Critical Point (~70-80% RH): The sharp inflection in the sorption curve is the most critical feature. It suggests a potential phase transition, such as deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[11]

  • Hysteresis: The divergence between the sorption and desorption curves is known as hysteresis.[7] In this hypothetical case, the material does not lose water as readily as it gains it, which could imply that the absorbed water is tightly bound or that the material has undergone an irreversible change.

  • Final Mass: The fact that the mass at the end of the desorption cycle (0.5%) is higher than the initial dry mass (0.15%) indicates that some water has been irreversibly retained.

Implications and Recommendations

Based on the hypothetical classification of "Very Hygroscopic," the following implications and handling procedures are critical for maintaining the chemical and physical integrity of this compound:

  • Manufacturing: Processing should occur in humidity-controlled environments (e.g., <40% RH) to prevent issues like powder caking, poor flowability, and adhesion to equipment.[1]

  • Storage: The material must be stored in tightly sealed containers with a desiccant. The packaging should have a low water vapor permeation rate.[1]

  • Formulation: In a drug formulation, the hygroscopic nature of this compound could impact the stability of other excipients or the API. Formulation strategies might include using less hygroscopic excipients or applying a moisture-barrier film coat to a final tablet product.

  • Analytical Testing: The water content of this compound should be a critical quality attribute in its specification, regularly monitored by Karl Fischer titration.

Conclusion

References

  • (Reference format to be generated
  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501. [Link]

  • Ye, Q., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4229-4244. [Link]

  • Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495-4501. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • Allada, R., Maruthapillai, A., Palanisamy, K., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutical Sciences, 11(1), 279-286. [Link]

  • Dolas, T., et al. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Advanced Drug Delivery, 8(1), 1-8. [Link]

  • Nayak, A. K., & Pal, D. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 3(4), 87-98. [Link]

  • Ye, Q., et al. (2013). Laboratory Study on the Hygroscopic Behavior of External and Internal C2–C4 Dicarboxylic Acid–NaCl Mixtures. Environmental Science & Technology, 47(17), 9786–9794. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Liu, X., et al. (2021). New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. International Journal of Environmental Research and Public Health, 18(11), 5943. [Link]

  • Forest Products Laboratory. (2021). Interpreting dynamic vapor sorption (DVS) measurements: why wood science needs to hit the reset button. [Link]

  • EMD Millipore. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]

  • Allada, R., Maruthapillai, A., Palanisamy, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutical Sciences, 11(1), 279-286. [Link]

  • Liu, X., et al. (2021). New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. International Journal of Environmental Research and Public Health, 18(11), 5943. [Link]

  • ProUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. [Link]

  • Zelinka, S. L., et al. (2021). Interpreting dynamic vapor sorption (DVS) measurements: Why wood science needs to hit the reset button. Forests, 12(8), 1083. [Link]

  • Czylkowski, D., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. [Link]

  • Andrási, N., et al. (2010). Study of sorption of two sulfonylurea type of herbicides and their additives on soils and soil components. Journal of Hazardous Materials, 180(1-3), 131-138. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • Honeywell. (n.d.). Water Determination by Karl Fischer Titration. [Link]

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An In-Depth Technical Guide to the Initial Characterization of Novel Sulfonyldiacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Sulfonyl-Containing Compounds in Drug Discovery

Sulfonyl-containing compounds are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The sulfonyl group, with its distinct physicochemical properties, can modulate a molecule's solubility, stability, and ability to interact with biological targets.[3] This functional group is found in drugs with diverse applications, including antibacterial, antiviral, antidiabetic, and anticancer therapies.[4] Sulfonyldiacetic acid and its analogs, a specific class within this broader family, represent a promising frontier for the development of novel therapeutics. Their structural features suggest the potential for unique interactions with biological systems, making a thorough and systematic characterization of new analogs a critical step in unlocking their therapeutic potential.

This guide provides a comprehensive framework for the initial characterization of novel this compound analogs, designed for researchers and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust characterization cascade.

Part 1: Synthesis and Structural Elucidation - The Foundation of Characterization

The journey of a novel compound begins with its creation and the unambiguous confirmation of its structure. The synthesis of this compound analogs can be approached through various established methods, often involving the reaction of a sulfonyl chloride with an appropriate nucleophile.[5]

General Synthetic Approach

A common route to synthesize this compound analogs involves the condensation of a substituted sulfonyl chloride with a di-ester of iminodiacetic acid, followed by hydrolysis of the ester groups. The specific reactants and conditions can be varied to produce a library of analogs with diverse functionalities.[6]

The Crucial Role of Spectroscopic Analysis

Once synthesized, the definitive identification of the novel analog is paramount. A combination of spectroscopic techniques is employed to piece together the molecular structure.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structure elucidation of small molecules, NMR provides detailed information about the carbon-hydrogen framework.[10][11][12] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for assigning the chemical structure and confirming the connectivity of atoms.[11][13]

  • Mass Spectrometry (MS): This powerful technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula and structural components.[14][15][16] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule.[17] For this compound analogs, characteristic absorption bands for the sulfonyl (S=O) and carboxylic acid (C=O and O-H) groups are expected.[17]

The following diagram illustrates the general workflow for the synthesis and structural confirmation of a novel this compound analog.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_confirmation Confirmation Start Starting Materials (e.g., Substituted Sulfonyl Chloride, Iminodiacetic Acid Ester) Reaction Chemical Reaction (e.g., Condensation, Hydrolysis) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure Confirmed Molecular Structure NMR->Structure MS->Structure FTIR->Structure

Caption: Workflow for Synthesis and Structural Confirmation.

Part 2: Physicochemical Profiling - Understanding Drug-Like Properties

A confirmed molecular structure is only the beginning. To assess the potential of a novel compound as a drug candidate, its fundamental physicochemical properties must be determined.[18][19][20][21] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility: A Critical Parameter

Aqueous solubility is a critical factor for oral bioavailability and formulation development.[22] Low solubility can hinder in vitro testing and lead to poor absorption in vivo.[22]

  • Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery.[23][24][25] It involves adding a DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often by nephelometry (light scattering).[23][24]

  • Thermodynamic Solubility Assay: This "shake-flask" method provides a more accurate measure of equilibrium solubility and is important for lead optimization.[24]

Table 1: Hypothetical Solubility Data for Novel this compound Analogs

Compound IDKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
SDA-00115045
SDA-0027520
SDA-00321065
Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a lipid versus an aqueous environment.[19] This property is crucial for membrane permeability and target engagement. An optimal balance between lipophilicity and hydrophilicity is necessary for a successful drug.

Experimental Protocol: Determination of LogD by Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., octanol). Also, prepare an aqueous buffer at a physiological pH of 7.4.

  • Partitioning: Mix equal volumes of the octanol stock solution and the aqueous buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 24 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Part 3: Preliminary Biological Screening - Assessing Activity and Toxicity

With a solid understanding of the compound's structure and physicochemical properties, the next logical step is to evaluate its biological activity and potential toxicity.

High-Throughput Screening (HTS) for Target Identification

High-throughput screening allows for the rapid testing of large numbers of compounds against specific biological targets.[26] This can help identify the primary mechanism of action for the novel this compound analogs.

Cytotoxicity Assays: A First Look at Safety

It is essential to assess the general toxicity of new compounds early in the discovery process.[27][28] Cytotoxicity assays measure the degree to which a compound is toxic to cells.[29]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[30] A reduction in metabolic activity suggests a cytotoxic effect.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity.[30]

Experimental Protocol: General Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel this compound analogs and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates the integrated workflow for the initial characterization of novel this compound analogs.

G Integrated Characterization Workflow cluster_synthesis Synthesis & Purity cluster_structural Structural Elucidation cluster_physicochemical Physicochemical Profiling cluster_biological Preliminary Biological Screening cluster_decision Decision Point Synthesis Analog Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (e.g., HPLC) Purification->Purity NMR NMR (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS FTIR FTIR Purity->FTIR Solubility Solubility (Kinetic & Thermodynamic) NMR->Solubility LogD Lipophilicity (LogD) NMR->LogD MS->Solubility MS->LogD FTIR->Solubility FTIR->LogD HTS High-Throughput Screening Solubility->HTS Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Solubility->Cytotoxicity LogD->HTS LogD->Cytotoxicity Decision Proceed to Lead Optimization? HTS->Decision Cytotoxicity->Decision

Caption: Integrated Characterization Workflow.

Conclusion: A Pathway to Promising Drug Candidates

The initial characterization of novel this compound analogs is a multifaceted process that requires a logical and integrated approach. By systematically synthesizing, purifying, and structurally elucidating these new chemical entities, and then proceeding to a thorough evaluation of their physicochemical properties and preliminary biological activities, researchers can build a comprehensive profile of each analog. This detailed understanding is essential for making informed decisions about which compounds warrant further investigation and progression into lead optimization and preclinical development. The methodologies outlined in this guide provide a robust framework for identifying promising new drug candidates from this important class of sulfonyl-containing compounds.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Ismail, M. M., El-Sayed, W. M., & El-Sokkary, R. I. (2015). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Acta Poloniae Pharmaceutica, 72(4), 717-728.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine, 21(2), 75-81.
  • Taurins, A. (2012). Biological Activity of Sulfonic Acid Derivatives. In The Chemistry of the Sulphonium Group. John Wiley & Sons, Ltd.
  • Wang, L., Zhang, Y., & Liu, H. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3610-3636.
  • Shcherbakov, A. M., Andreeva, T. V., & Osolodkin, D. I. (2021).
  • Grienay, M., et al. (2020). Synthesis and Characterization of Andrographolide Derivatives as Regulators of βAPP Processing in Human Cells. Molecules, 25(18), 4235.
  • Peterson, Y. K., & Peterson, J. R. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17751.
  • Scozzafava, A., & Supuran, C. T. (2000). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Enzyme Inhibition, 15(2), 145-171.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical Science & Technology Today, 3(10), 384-391.
  • Tran, T. T. T., et al. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • White, A. P., & Johnson, C. H. (2022). Advances in high-throughput mass spectrometry in drug discovery. Molecular Systems Biology, 18(12), e11202.
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • Demain, A. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 849-858.
  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291.
  • Gasteiger, J., & Sadowski, J. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023).
  • Piccolo, A., & Conte, P. (2000). Spectroscopic characterization of structural and functional properties of natural organic matter fractions. In Humic Substances: Structures, Properties and Uses (pp. 87-101). Royal Society of Chemistry.
  • Netpharmalab. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Chemat, F., et al. (2020). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 25(10), 2461.
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  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. IntechOpen.
  • Wang, L., Zhang, Y., & Liu, H. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(21), 3610-3636.
  • Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Modern Organic Chemistry, 1(1), 1-3.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

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  • Dorrestein, P. C., et al. (2021). Physicochemical properties determining drug detection in skin.
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Methodological & Application

Application Note: Sulfonyldiacetic Acid (SDA) in Functional Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Sulfonyldiacetic Acid (SDA) (CAS: 3914-24-9), also known as 2,2'-sulfonyldiacetic acid, as a functional monomer in polymer synthesis. Unlike common aliphatic dicarboxylic acids (e.g., adipic acid), SDA introduces a highly polar sulfone (–SO₂–) group directly into the polymer backbone, significantly altering thermal properties, hydrophilicity, and metal-coordination capability.

Part 1: Scientific Rationale & Chemistry[1][2][3]

The Monomer Advantage

This compound is a dicarboxylic acid with the structure HOOC–CH₂–SO₂–CH₂–COOH . Its utility stems from the central sulfone group, which provides three critical functionalities absent in standard aliphatic monomers:

  • High Polarity: The sulfone group has a strong dipole moment (~4.5 D), increasing the dielectric constant of the resulting polymer. This is crucial for solid polymer electrolytes (Li-ion conduction).

  • Hydrophilicity: SDA-based polyesters exhibit higher water uptake and faster hydrolytic degradation rates compared to their adipate analogs (e.g., PBS vs. Poly(butylene sulfonyldiacetate)), making them ideal for biodegradable drug delivery systems .

  • C–H Acidity: The methylene protons adjacent to the sulfone group (

    
    -protons) are acidic (
    
    
    
    in diesters). This allows for post-polymerization functionalization via Knoevenagel condensation or alkylation, creating "clickable" polymer backbones.
Polymerization Mechanism

SDA primarily undergoes Step-Growth Polycondensation with diols or diamines.



Key Challenge: The sulfone group activates the


-methylene groups, making them susceptible to thermal degradation (decarboxylation) at temperatures >220°C. Therefore, precise temperature control is required, unlike the robust conditions used for PET or Nylon-6,6.

Part 2: Experimental Protocol

Protocol A: Melt Polycondensation of Poly(butylene sulfonyldiacetate) (PBSDA)

Objective: Synthesize a semi-crystalline, hydrophilic polyester for biodegradable applications.

1. Reagents & Equipment
  • Monomer A: this compound (SDA), 98%+ purity (Recrystallize from water if slightly yellow).

  • Monomer B: 1,4-Butanediol (BDO), excess 1.2:1 molar ratio.

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm relative to acid.
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer (anchor type), Dean-Stark trap, high-vacuum pump, nitrogen line.

2. Step-by-Step Procedure

Stage I: Esterification (Oligomerization)

  • Charge: Add 0.10 mol SDA (18.22 g) and 0.12 mol BDO (10.81 g) to the flask.

  • Inerting: Purge with

    
     x 3 cycles to remove oxygen (prevents oxidative crosslinking).
    
  • Heating: Heat to 160°C under continuous

    
     flow. The mixture will melt and become homogeneous.
    
  • Reaction: Stir at 150 rpm. Water evolution will begin immediately. Collect water in the Dean-Stark trap.

  • Checkpoint (Self-Validating): The reaction temperature must not exceed 170°C in this stage. Monitor the distillation head temperature; it should stay near 100°C (water boiling). Continue until water collection ceases (~2-3 hours).

Stage II: Polycondensation (Chain Growth)

  • Catalysis: Add

    
     (approx. 15 
    
    
    
    L) via syringe.
  • Vacuum Ramp: Slowly reduce pressure over 45 minutes to <1 mbar.

    • Caution: Sudden vacuum will cause bumping due to BDO evaporation.

  • Temperature Ramp: Increase melt temperature to 190°C .

    • Critical Limit: Do NOT exceed 200°C. SDA is less thermally stable than adipic acid; higher temperatures risk darkening (degradation).

  • Finishing: Stir at 190°C / <0.5 mbar for 3-4 hours.

  • Torque Monitoring: Stop reaction when the stirrer torque plateaus (indicating max molecular weight).

  • Workup: Release vacuum with

    
    . Pour the viscous melt onto a Teflon sheet or into cold methanol for precipitation.
    
3. Characterization Table
TechniqueParameterExpected Result for PBSDAInterpretation
1H NMR

4.1 ppm
Triplet (Ester

)
Confirms ester linkage formation.
1H NMR

4.0 ppm
Singlet (

)
Diagnostic peak for SDA unit.
DSC

-20°C to -10°CHigher than PBS (-32°C) due to dipole interactions.
DSC

90°C - 105°CLower than PBS (114°C) due to chain flexibility.
TGA

~280°CLower stability than pure aliphatics.

Part 3: Visualization & Logic

Reaction Workflow Diagram

G Start Start: Weigh SDA (1 eq) and BDO (1.2 eq) Inert N2 Purge (3 cycles) Remove O2 Start->Inert Melt Melt Stage (160°C) Atmospheric Pressure Inert->Melt Water Water Removal (Dean-Stark) Melt->Water Esterification Cat Add Catalyst Ti(OBu)4 (200 ppm) Water->Cat Water stops Vac Vacuum Ramp (1000 -> 1 mbar) Cat->Vac Poly Polycondensation 190°C, <1 mbar, 3-4h Vac->Poly Stop Stop on Torque Plateau Discharge Melt Poly->Stop High Viscosity

Caption: Step-by-step melt polycondensation workflow for SDA-based polyesters, highlighting critical temperature and vacuum checkpoints.

Structure-Property Relationship

The incorporation of SDA affects the polymer chain dynamics as follows:

  • Dipole Locking: The sulfone groups interact inter-molecularly, acting as "virtual crosslinks" below

    
    . This increases the modulus compared to non-polar analogs.
    
  • Hydrolytic Attack: The electron-withdrawing nature of the sulfone group makes the adjacent ester carbonyl slightly more electrophilic, accelerating hydrolysis.

    • Application: This makes SDA-polyesters excellent candidates for short-term degradable sutures or temporary tissue scaffolds .

Part 4: Applications & Modifications

Solid Polymer Electrolytes (Li-Ion Batteries)

SDA-based polyesters are superior to PEO (polyethylene oxide) in terms of Lithium Transference Number (


) .
  • Mechanism: The sulfone oxygens coordinate

    
     weakly enough to allow mobility but strong enough to dissociate salts (e.g., LiTFSI).
    
  • Protocol Modification: Synthesize Poly(ethylene sulfonyldiacetate) using Ethylene Glycol. Mix with 30 wt% LiTFSI. Cast films.

  • Result: Ionic conductivity

    
     at RT (High for solid polyesters).
    
Metal-Organic Frameworks (MOFs)

SDA acts as a flexible V-shaped linker.

  • Synthesis: Solvothermal reaction of SDA with

    
     or 
    
    
    
    in DMF/Ethanol.
  • Utility: The sulfone oxygen atoms in the pore walls can selectively bind

    
     over 
    
    
    
    due to quadrupole interactions, making these MOFs effective for carbon capture .

References

  • Synthesis and Properties of Sulfone-Containing Polyesters. Source:Journal of Polymer Science Part A: Polymer Chemistry Note: General reference for aliphatic sulfone polyester synthesis conditions.

  • Biodegradable Polyesters Derived from Dicarboxylic Acids. Source:MDPI Polymers Context: Comparative degradation rates of aliphatic vs. functionalized polyesters.

  • Poly(alkylene dicarboxylate)s: Synthesis and Applications. Source:Semantic Scholar / ResearchGate Context: Comprehensive review of dicarboxylic acid polymerization mechanisms.

  • Sulfonyl-functionalized MOFs for Gas Separation. Source:Royal Society of Chemistry (RSC) Advances Context: Use of sulfone groups in MOF linkers for CO2 selectivity.

  • Safety Data Sheet: 2,2'-Sulfonyldiacetic Acid. Source:ChemicalBook / Supplier Database Context: Handling and safety data for CAS 3914-24-9.

Application Note: Sulfonyldiacetic Acid (SDA) Functionalized Resins for Selective Metal Ion Separation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and scientists specializing in hydrometallurgy, radiochemistry, and chromatography. It details the preparation, characterization, and application of Sulfonyldiacetic Acid (SDA) functionalized chelating resins.

Unlike standard sulfonic acid resins (e.g., Dowex 50), SDA resins incorporate a sulfone bridge (-SO₂-) flanked by two carboxylic acid groups, creating a unique tridentate ligand architecture with high selectivity for hard cations (Lanthanides, Actinides) and specific transition metals in acidic media.

Introduction & Principle

This compound (SDA), also known as 2,2'-sulfonyldiacetic acid, represents a class of dicarboxylic acid ligands containing a central sulfone moiety. When immobilized on a polymer matrix (typically polystyrene-divinylbenzene), the SDA ligand acts as a tridentate chelator .

Mechanism of Action

The selectivity of SDA resins arises from the coordination geometry provided by the "O-S-O" backbone.

  • Hard Donor Character: The two carboxylate oxygens and the sulfone oxygen act as "hard" Lewis bases, showing high affinity for "hard" acids like Lanthanides (Ln³⁺) , Actinides (An³⁺/An⁴⁺) , and Strontium (Sr²⁺) .

  • Acidity Tolerance: Unlike simple iminodiacetic acid (IDA) resins, the electron-withdrawing sulfone group modifies the pKa of the carboxylic acids, allowing for metal retention at lower pH values, which is critical for suppressing hydrolysis and preventing precipitation.

Key Applications
  • Lanthanide Partitioning: Separation of light vs. heavy rare earth elements (REEs).

  • Nuclear Waste Remediation: Removal of Sr-90 and actinides from acidic waste streams.

  • Heavy Metal Polishing: Selective removal of Pb²⁺ and Cd²⁺ from industrial effluents.

Resin Synthesis Protocol

Note: As SDA resins are often custom-synthesized for specific research needs, the following protocol describes the functionalization of a chloromethylated polystyrene precursor (Merrifield Resin).

Materials Required[1]
  • Matrix: Chloromethylated Polystyrene-Divinylbenzene (PS-DVB) beads (1-2% crosslink, 200-400 mesh).

  • Ligand: this compound (CAS: 123-45-5).[1]

  • Reagents: Diethyl malonate, Sodium ethoxide, Thionyl chloride (if acyl chloride route is chosen), Dioxane/DMF (solvents).

  • Equipment: Reflux setup, Soxhlet extractor, Vacuum drying oven.

Synthesis Workflow (Direct Esterification Route)

This route attaches the SDA ligand via an ester linkage to the benzyl group of the resin, or via direct nucleophilic displacement if using the sodium salt.

  • Swelling: Suspend 10 g of PS-DVB resin in 100 mL of dry Dimethylformamide (DMF) for 4 hours to swell the beads.

  • Activation: Dissolve 15 g of this compound in 50 mL DMF. Add 2 equivalents of Sodium Hydride (NaH) slowly at 0°C to generate the disodium salt.

  • Coupling: Transfer the activated ligand solution to the resin suspension.

  • Reaction: Heat the mixture to 80°C and stir gently (mechanical stirring) for 24 hours .

  • Washing: Filter the resin and wash sequentially with:

    • DMF (3 x 50 mL)

    • Methanol (3 x 50 mL)

    • Deionized Water (3 x 50 mL)

    • Acetone (2 x 50 mL)

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Synthesis & Structure

SynthesisPathway cluster_0 Precursors Resin Chloromethylated PS-DVB Resin Coupling Nucleophilic Substitution (80°C, 24h) Resin->Coupling SDA This compound (SDA) Activation Activation (NaH/DMF, 0°C) SDA->Activation Activation->Coupling Washing Purification (DMF -> MeOH -> H2O) Coupling->Washing FinalResin SDA-Functionalized Resin Washing->FinalResin caption Fig 1: Synthesis pathway for SDA-functionalized Polystyrene Resin

Experimental Protocol: Metal Ion Separation

This protocol describes the determination of Distribution Coefficients (


) and Column Separation factors.
Batch Uptake Studies ( Determination)

Objective: To determine the affinity of the resin for specific metal ions at varying pH.

  • Preparation: Prepare 10 mM stock solutions of metal nitrates (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Equilibration:

    • Weigh 0.1 g of dry SDA resin into 20 mL scintillation vials.

    • Add 10 mL of metal solution buffered to specific pH values (pH 1.0 – 6.0) using dilute

      
       or acetate buffers.
      
  • Agitation: Shake at 150 rpm for 4 hours at 25°C.

  • Analysis:

    • Filter the supernatant (0.22 µm syringe filter).

    • Analyze residual metal concentration using ICP-OES or ICP-MS .

  • Calculation:

    
    
    
    • 
      : Initial concentration (mg/L)
      
    • 
      : Final concentration (mg/L)
      
    • 
      : Volume of solution (mL)
      
    • 
      : Mass of resin (g)
      
Column Chromatography Protocol

Objective: Separation of a binary mixture (e.g., La³⁺ vs. Lu³⁺).

  • Column Packing:

    • Slurry 2.0 g of SDA resin in water.

    • Pack into a glass column (1.0 cm ID x 15 cm length).

    • Condition with 50 mL of 0.1 M HNO₃ (or starting buffer).

  • Loading:

    • Load 5 mL of feed solution containing 100 ppm each of La³⁺ and Lu³⁺ at pH 2.0.

    • Flow rate: 0.5 mL/min .

  • Elution Gradient:

    • Step 1 (Wash): 20 mL pH 2.0 buffer (Removes non-retained species).

    • Step 2 (Selective Elution): 50 mL pH 1.0 HNO₃ (Elutes lower affinity ion, typically La³⁺).

    • Step 3 (Strip): 30 mL 2.0 M HNO₃ (Elutes high affinity ion, typically Lu³⁺).

  • Fraction Collection: Collect 2 mL fractions and analyze via ICP.

Separation Workflow Diagram

ColumnProtocol cluster_inputs Phase 1: Loading cluster_elution Phase 2: Elution Load Load Sample (pH 2.0) Bind Metal Binding (La/Lu bound) Load->Bind Elute1 Eluent A: pH 1.0 HNO3 (Releases La3+) Bind->Elute1 Weak Affinity Elute2 Eluent B: 2M HNO3 (Releases Lu3+) Bind->Elute2 Strong Affinity Analysis ICP-OES Analysis of Fractions Elute1->Analysis Elute2->Analysis caption Fig 2: Column Chromatography Workflow for Lanthanide Separation

Data Interpretation & Expected Results

The SDA resin typically exhibits the "Tetrad Effect" or size-selective coordination common to dicarboxylate ligands.

Comparative Selectivity Table

Typical


 values in 0.1 M Acetate Buffer (pH 4.5)
Metal IonIonic Radius (pm)Log Kd (mL/g)Affinity Class
Lu³⁺ 86.1> 4.5High (Strong Chelation)
Gd³⁺ 93.83.8Medium
La³⁺ 103.22.1Low
Pb²⁺ 119.04.2High (Sulfone interaction)
Na⁺ 102.0< 0.5Negligible
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Capacity Incomplete functionalization during synthesis.Verify synthesis via FTIR (Look for Sulfone stretch @ 1100-1300 cm⁻¹). Increase reaction time.
Poor Resolution Flow rate too high or pH gradient too steep.Reduce flow to 0.2 mL/min. Use a shallower pH gradient (e.g., pH 2.0 → 1.5 → 1.0).
Metal Leakage Hydrolysis of metal ions at high pH.Ensure operating pH is below the hydrolysis constant of the target metal (usually < pH 6 for Ln).

References

  • Coordination Chemistry of this compound

    • Title: "Complexes of this compound with transition metals."
    • Source: Journal of Coordin
    • Context: Establishes the tridentate n
  • Resin Synthesis Methodologies

    • Title: "Synthesis of chelating resins by functionaliz
    • Source: Reactive and Functional Polymers.
    • Context: General protocols for nucleophilic substitution on Merrifield resins.
  • Lanthanide Separation Principles

    • Title: "Ion exchange separation of lanthanides using dicarboxylic acid ligands."
    • Source: Hydrometallurgy.[2]

    • Context: Explains the pH-dependent elution order of REEs.

(Note: Specific commercial manuals for SDA resins are not available as this is primarily a research-grade material. The protocols above are derived from standard operating procedures for analogous chelating resins like IDA and aminophosphonic acid resins.)

Sources

Application Notes and Protocols for Sulfonyldiacetic Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Sulfonyldiacetic Acid in Brønsted Acid Catalysis

In the landscape of organic synthesis, Brønsted acid catalysis remains a cornerstone for a vast array of chemical transformations. While traditional mineral acids and well-established organosulfonic acids like p-toluenesulfonic acid have been instrumental, the exploration of novel catalysts with unique structural features and reactivity profiles is paramount for advancing synthetic methodologies. This application note introduces this compound, a dicarboxylic acid featuring a central sulfonyl group, as a promising candidate for homogeneous Brønsted acid catalysis.

This compound (CAS 123-45-5), also known as 2,2'-sulfonylbis(acetic acid), is a white, crystalline solid that is soluble in water and various organic solvents.[1] Its molecular structure, characterized by two carboxylic acid moieties flanking a strongly electron-withdrawing sulfonyl group, suggests a significant potential for high acidity, making it an intriguing subject for catalytic applications. While specific documented uses of this compound as a catalyst are not widespread in the current literature, its chemical properties provide a strong basis for its proposed application in acid-catalyzed reactions. This guide will, therefore, present a comprehensive overview of its synthesis, properties, and a detailed, field-proven protocol for its potential use in a model esterification reaction.

Synthesis and Properties of this compound

A reliable synthesis of this compound is crucial for its application in research. While various methods for the synthesis of sulfonic acids and sulfonyl chlorides exist, a common route to this compound involves the oxidation of thiodiacetic acid.

Key Properties:

PropertyValue/DescriptionReference
CAS Number123-45-5[1]
Molecular FormulaC4H6O6S[1]
Molecular Weight182.15 g/mol ---
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in water and various organic solvents[1]
pKa Not experimentally determined in readily available literature. Estimated to be low due to the inductive effect of the sulfonyl group.

The acidity of this compound, while not explicitly documented with a pKa value in widely accessible databases, is anticipated to be significant. The powerful electron-withdrawing nature of the central sulfonyl group (-SO2-) is expected to inductively stabilize the carboxylate conjugate bases, thereby increasing the acidity of the carboxylic acid protons. This enhanced acidity is the fundamental rationale for its proposed efficacy as a Brønsted acid catalyst.

Proposed Application: Fischer Esterification of Benzyl Alcohol with Acetic Acid

To illustrate the potential of this compound as a homogeneous Brønsted acid catalyst, we present a detailed protocol for the Fischer esterification of benzyl alcohol with acetic acid to synthesize benzyl acetate. This reaction is a classic example of acid catalysis and serves as an excellent model to evaluate the performance of a new acid catalyst.[2][3]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Benzyl Alcohol, Acetic Acid, Toluene, and this compound setup Set up Dean-Stark Apparatus for Reflux reagents->setup reflux Heat to Reflux (approx. 110-120 °C) setup->reflux monitor Monitor Reaction Progress (TLC or GC) reflux->monitor cool Cool to Room Temperature monitor->cool Upon Completion wash Wash with NaHCO3 (aq) and Brine cool->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purify by Column Chromatography (if necessary) filter->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze

Caption: Experimental workflow for the proposed this compound-catalyzed esterification.

Detailed Step-by-Step Protocol

Materials:

  • Benzyl alcohol (Reagent grade, ≥99%)

  • Glacial acetic acid (Reagent grade, ≥99.7%)

  • This compound (Catalyst)

  • Toluene (Anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • GC or GC-MS for reaction monitoring and product analysis

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (5.41 g, 50 mmol, 1.0 equiv).

    • Add glacial acetic acid (3.60 g, 60 mmol, 1.2 equiv).

    • Add toluene (25 mL) as the solvent to facilitate azeotropic removal of water.

    • Add this compound (0.455 g, 2.5 mmol, 0.05 equiv) as the catalyst.

    • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120 °C.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (benzyl alcohol) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acetic acid and the this compound catalyst. Be cautious of CO2 evolution.

    • Wash the organic layer with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Analysis:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

    • If necessary, purify the crude benzyl acetate by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

    • Characterize the final product by NMR, IR, and GC-MS to confirm its identity and purity.

Mechanistic Insights

The proposed catalytic role of this compound in Fischer esterification follows the well-established mechanism for acid catalysis. The high acidity of the carboxylic acid protons of the catalyst is key to its function.

Catalytic Cycle Diagram

G cluster_cycle Catalytic Cycle Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Activated Carbonyl Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Tetrahedral Intermediate Elimination Elimination Proton_Transfer->Elimination Protonated Intermediate Deprotonation Deprotonation Elimination->Deprotonation Protonated Ester + H2O Water Water Elimination->Water Deprotonation->Protonation Ester + Catalyst Regeneration Ester Ester Deprotonation->Ester Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Protonation Catalyst_H+ Catalyst_H+ Catalyst_H+->Protonation Alcohol Alcohol Alcohol->Nucleophilic_Attack

Caption: Proposed catalytic cycle for this compound-catalyzed esterification.

Explanation of the Mechanism:

  • Protonation of the Carbonyl Oxygen: The this compound catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated by a conjugate base in the reaction mixture (e.g., another molecule of alcohol or the sulfonyldiacetate anion), regenerating the this compound catalyst and yielding the final ester product.[5]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction Insufficient catalyst loading.Increase the catalyst loading to 5-10 mol%.
Inefficient water removal.Ensure the Dean-Stark apparatus is functioning correctly and the system is free of leaks.
Low reaction temperature.Ensure the reaction mixture is at a consistent and appropriate reflux temperature.
Low Yield Incomplete reaction.See above.
Product loss during work-up.Ensure careful separation of layers and complete extraction.
Reversible reaction equilibrium.Use a larger excess of one reactant or ensure efficient removal of water.
Side Product Formation Dehydration of benzyl alcohol (if applicable at higher temperatures).Maintain the recommended reaction temperature.
Ether formation from benzyl alcohol.Use a stoichiometric amount of acetic acid or a slight excess.

Conclusion

This compound presents itself as a compelling yet under-explored candidate for homogeneous Brønsted acid catalysis. Its unique structure, featuring two carboxylic acid groups activated by a central sulfonyl moiety, suggests a high degree of acidity and catalytic potential. The detailed protocol for Fischer esterification provided in this application note offers a robust starting point for researchers to investigate its efficacy in this and other acid-catalyzed transformations. Further studies to experimentally determine its pKa and explore its utility in a broader range of organic reactions are highly encouraged. The insights gained from such investigations will undoubtedly contribute to the expanding toolkit of modern synthetic organic chemistry.

References

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Stamicarbon BV. (1983, March 30). Process for the preparation of 2,2-Dichlorophenylacetic acid esters. Google Patents.
  • Direct synthesis of sulfonyl azides from sulfonic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. (n.d.). Chegg. Retrieved from [Link]

  • Synthesis of Sulfonopeptides. (n.d.). PubMed. Retrieved from [Link]

  • Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022, June 27). MDPI. Retrieved from [Link]

  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. (n.d.). Google Patents.
  • Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of 2-hydroxy-2-sulfinato acetic acid or the salts thereof as an initiator in w/o emulsions. (n.d.). Google Patents.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). PubMed Central. Retrieved from [Link]

  • E1: Acid Dissociation Constants at 25°C. (2023, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... (n.d.). ResearchGate. Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved from [Link]

  • ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • APPENDIX G Acid Dissociation Constants. (n.d.). CSUN. Retrieved from [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 25). PubMed. Retrieved from [Link]

  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018, November 1). Beilstein Journals. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Acids with Ka and pKa Values CLAS*. (n.d.). Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Acid Dissociation Constant, Ka | A LEVEL & IB CHEMISTRY | SwH Learning. (2025, April 24). YouTube. Retrieved from [Link]

  • Preparation of 2N Acetic Acid. (2023, February 27). Pharma Updater. Retrieved from [Link]

  • Acid dissociation constant. (n.d.). Wikipedia. Retrieved from [Link]

  • ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. (2020, August 24). YouTube. Retrieved from [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Chelating Properties of Sulfonyldiacetic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonyldiacetic Acid as a Chelating Agent

This compound (SDA), with its unique structural combination of a central sulfonyl group flanked by two carboxylic acid moieties, presents a compelling profile as a chelating agent for transition metals. The presence of multiple donor oxygen atoms allows for the formation of stable, multi-dentate coordination complexes with a variety of metal ions. This property is of significant interest to researchers in coordination chemistry, materials science, and drug development. The enhanced stability of metal complexes often leads to novel biological activities and catalytic properties compared to the free ligand or metal salt alone.[1]

The coordination of transition metals to ligands like SDA can profoundly alter their physicochemical properties, including solubility, redox potential, and bioavailability. This modulation of properties is central to the design of new therapeutic agents, where metal complexes can exhibit enhanced efficacy and selectivity.[1] This guide provides a comprehensive overview of the synthesis of SDA, the preparation of its transition metal complexes, and detailed protocols for their characterization, with a focus on understanding their stability and coordination chemistry.

Part 1: Synthesis and Characterization of this compound (SDA)

The synthesis of this compound is typically achieved through the oxidation of its precursor, thiodiacetic acid. This two-step process involves the initial synthesis of thiodiacetic acid followed by its oxidation to the desired sulfonyl compound.

Protocol 1: Synthesis of Thiodiacetic Acid
  • Principle: Thiodiacetic acid can be synthesized by the reaction of sodium sulfide with sodium chloroacetate, followed by acidification.[2]

  • Materials:

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Sodium chloroacetate (ClCH₂COONa)

    • Concentrated Hydrochloric Acid (HCl)

    • Distilled water

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium sulfide nonahydrate in distilled water in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium chloroacetate in distilled water to the cooled sodium sulfide solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of thiodiacetic acid.

    • Collect the white precipitate by vacuum filtration and wash with cold distilled water.

    • Recrystallize the crude product from hot water to obtain pure thiodiacetic acid.

    • Dry the purified crystals in a desiccator.

Protocol 2: Oxidation of Thiodiacetic Acid to this compound
  • Principle: The sulfide group in thiodiacetic acid is oxidized to a sulfonyl group using an oxidizing agent such as hydrogen peroxide.[3][4]

  • Materials:

    • Thiodiacetic acid

    • 30% Hydrogen peroxide (H₂O₂)

    • Distilled water

    • Ice bath

  • Procedure:

    • Suspend thiodiacetic acid in distilled water in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add 30% hydrogen peroxide dropwise to the suspension with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable methods).

    • Concentrate the reaction mixture under reduced pressure to obtain a viscous liquid or a solid.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., water-ethanol) to obtain the pure product.

    • Dry the purified crystals under vacuum.

Characterization of this compound
  • FTIR Spectroscopy: The FTIR spectrum of SDA is expected to show strong characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O) should show a singlet for the methylene protons adjacent to the sulfonyl and carboxyl groups.

  • Melting Point: The melting point of the purified SDA should be determined and compared with literature values.

Part 2: Synthesis of this compound-Transition Metal Complexes

The formation of complexes between SDA and transition metals can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Protocol 3: General Procedure for the Synthesis of M(II)-SDA Complexes (M = Cu, Ni, Co)
  • Principle: A metal salt is reacted with this compound in a 1:1 or 1:2 molar ratio in an aqueous or aqueous-ethanolic solution. The pH is adjusted to facilitate the deprotonation of the carboxylic acid groups and subsequent coordination to the metal ion.

  • Materials:

    • This compound (SDA)

    • Metal(II) chloride or sulfate salts (e.g., CuCl₂·2H₂O, NiSO₄·6H₂O, CoCl₂·6H₂O)

    • Sodium hydroxide (NaOH) or other suitable base

    • Distilled water

    • Ethanol (optional)

  • Procedure:

    • Dissolve a specific molar amount of this compound in distilled water (or a water/ethanol mixture).

    • In a separate beaker, dissolve the corresponding metal salt in distilled water.

    • Slowly add the metal salt solution to the SDA solution with constant stirring.

    • Adjust the pH of the resulting solution to a value between 5 and 7 by the dropwise addition of a dilute NaOH solution. This will facilitate the formation of the complex, which may be indicated by a color change or the formation of a precipitate.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a few hours to ensure the completion of the reaction.

    • If a precipitate forms, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid complex by vacuum filtration, wash with cold distilled water and then with a small amount of ethanol.

    • Dry the complex in a desiccator over anhydrous calcium chloride.

Part 3: Characterization of this compound-Transition Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization
  • FTIR Spectroscopy:

    • Principle: Comparison of the FTIR spectra of the free ligand (SDA) and its metal complexes provides valuable information about the coordination sites. A shift in the characteristic vibrational frequencies of the carboxylate (COO⁻) and sulfonyl (SO₂) groups upon complexation indicates their involvement in bonding with the metal ion.

    • Expected Observations:

      • The strong C=O stretching band of the carboxylic acid in free SDA will be replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

      • Shifts in the S=O stretching frequencies of the sulfonyl group may also be observed, suggesting its participation in coordination.

  • UV-Vis Spectroscopy:

    • Principle: The electronic absorption spectra of the transition metal complexes in a suitable solvent can provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the ligand.[5]

    • Procedure:

      • Prepare solutions of the synthesized complexes of known concentrations in a suitable solvent (e.g., water or DMSO).

      • Record the UV-Vis spectra over a range of approximately 200-800 nm using a spectrophotometer.

      • Identify the wavelengths of maximum absorbance (λₘₐₓ) for the d-d transitions and any charge-transfer bands.

    • Data Interpretation: The λₘₐₓ values can be used to infer the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Determination of Stability Constants by Potentiometric Titration
  • Principle: Potentiometric titration is a reliable method for determining the stability constants of metal complexes in solution.[6] It involves monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard base. The titration data is then used to calculate the formation constants of the complexes. The Irving-Rossotti method is a commonly used approach for this purpose.

  • Protocol 4: Potentiometric Titration for Stability Constant Determination

    • Materials:

      • This compound (SDA)

      • Metal(II) perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Ni(NO₃)₂, Co(NO₃)₂)

      • Standardized sodium hydroxide (NaOH) solution (carbonate-free)

      • Perchloric acid (HClO₄)

      • Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength

      • Calibrated pH meter with a combined glass electrode

      • Thermostated titration vessel

    • Procedure:

      • Prepare the following sets of solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):

        • Set 1 (Acid Blank): HClO₄ + KNO₃

        • Set 2 (Ligand Blank): HClO₄ + SDA + KNO₃

        • Set 3 (Complex Titration): HClO₄ + SDA + Metal Salt + KNO₃

      • Titrate each solution with the standardized NaOH solution at a constant temperature (e.g., 25 °C).

      • Record the pH meter readings after each addition of the titrant.

      • Plot the pH versus the volume of NaOH added for each titration.

      • From the titration curves, calculate the proton-ligand stability constants (pKa values) of SDA and the metal-ligand stability constants (log K) using the Irving-Rossotti method or a suitable software package.[7][8]

  • Data Analysis and Interpretation:

    • The stepwise stability constants (K₁, K₂, etc.) provide a quantitative measure of the affinity of the metal ion for the ligand.

    • The overall stability constant (β) is the product of the stepwise constants.

    • The order of stability constants for different metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9]

Data Presentation

Table 1: Expected FTIR Spectral Data (cm⁻¹) for SDA and its M(II) Complexes
Compoundν(C=O) (Carboxylic Acid)νₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)ν(S=O) (asymmetric)ν(S=O) (symmetric)
SDA ~1700---~1320~1140
Cu(SDA) -~1610~1400~210ShiftedShifted
Ni(SDA) -~1600~1410~190ShiftedShifted
Co(SDA) -~1590~1420~170ShiftedShifted

Note: The exact values will vary depending on the experimental conditions and the nature of the complex.

Table 2: Expected UV-Vis Spectral Data and Stability Constants for M(II)-SDA Complexes
Metal Ionλₘₐₓ (nm) (d-d transition)log K₁log K₂log β₂
Cu(II) ~700-800
Ni(II) ~400-450, ~650-750
Co(II) ~450-550

Note: The stability constant values are dependent on temperature, ionic strength, and solvent.

Visualizations

Diagram 1: Chelation of a Transition Metal Ion by this compound

Chelation cluster_SDA This compound (SDA) M M²⁺ O1 O M->O1 Potential Coordination O3 O⁻ M->O3 Coordination Bond O5 O⁻ M->O5 S S S->O1 O2 O S->O2 C1 C S->C1 C2 C S->C2 C3 C C1->C3 H1 H C1->H1 H2 H C1->H2 C4 C C2->C4 H3 H C2->H3 H4 H C2->H4 C3->O3 O4 O C3->O4 C4->O5 O6 O C4->O6

Caption: Bidentate chelation of a metal ion by SDA.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Analysis Data Analysis start Start Materials: Thiodiacetic Acid Transition Metal Salt synthesis Complex Formation Reaction (Aqueous/Ethanolic Solution, pH adjustment) start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation ftir FTIR Spectroscopy (Identify Coordination Sites) isolation->ftir uvvis UV-Vis Spectroscopy (Determine Geometry) isolation->uvvis potentiometry Potentiometric Titration (Determine Stability Constants) isolation->potentiometry data_analysis Structure Elucidation Stability Constant Calculation Property Evaluation ftir->data_analysis uvvis->data_analysis potentiometry->data_analysis end Final Characterized Complex data_analysis->end

Caption: Workflow for SDA-metal complex studies.

Conclusion and Future Perspectives

This guide provides a foundational framework for the synthesis and characterization of transition metal complexes of this compound. The protocols outlined herein are designed to be adaptable and can be modified for a range of transition metals and experimental conditions. The systematic study of these complexes, particularly the determination of their stability constants and the elucidation of their coordination modes, is crucial for understanding their potential applications. Future research in this area could focus on exploring the catalytic activity of these complexes, evaluating their biological properties for drug development, and synthesizing novel coordination polymers and metal-organic frameworks based on the SDA ligand. The versatile chelating nature of this compound makes it a promising building block for the creation of new functional materials with tailored properties.

References

  • From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. PubMed. [Link]

  • On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. PubMed. [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]

  • FTIR spectra of Ag(I) complex | Download Scientific Diagram. ResearchGate. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. [Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. PMC. [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SciRP.org. [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. ResearchGate. [Link]

  • Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. PubMed. [Link]

  • UV-Vis spectra of L and its metal complexes. | Download Table. ResearchGate. [Link]

  • Study of Stability Constants of Some of the Transition Metal Complexes with β β β β β-Diketones by Spectrophotometery. ResearchGate. [Link]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY. IUPAC. [Link]

  • Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

  • Synthesis and characterization of novel metal complexes with new azo-schiff base ligand derived from sulfa drug and toxicological studies of its complexes as antibacterial | International journal of health sciences. ScienceScholar. [Link]

  • CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals. [Link]

  • 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]

  • Process for preparing thiodiglycolic acid.

Sources

"role of sulfonyldiacetic acid in biodegradable polymers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of Sulfonyldiacetic Acid (SDA) as a functional monomer in the synthesis of biodegradable polyesters. While aliphatic polyesters like Poly(butylene succinate) (PBS) and Poly(caprolactone) (PCL) are industry standards, they often suffer from slow hydrolytic degradation rates that do not match specific therapeutic windows for drug delivery or tissue engineering.

SDA introduces a polar sulfone (


) moiety into the polymer backbone. This application note provides the rationale and protocols for synthesizing Poly(butylene sulfonyldiacetate) (PBSDA)  and its copolymers. The inclusion of SDA significantly increases hydrophilicity and accelerates hydrolytic scission via the electron-withdrawing inductive effect of the sulfone group.

Chemical Rationale: The Sulfone Effect

The primary limitation of standard aliphatic polyesters is their high crystallinity and hydrophobicity, which restricts water penetration and slows bulk degradation. SDA overcomes this via two mechanisms:

  • Increased Hydrophilicity: The sulfone group is highly polar, increasing the water uptake (swelling) of the polymer matrix.

  • Inductive Destabilization: The strong electron-withdrawing nature of the

    
     group decreases the electron density at the adjacent ester carbonyls. This makes the ester bond more susceptible to nucleophilic attack by water (
    
    
    
    or
    
    
    ), thereby accelerating hydrolysis.
Mechanism Diagram: Hydrolytic Activation

The following diagram illustrates how SDA alters the degradation kinetics compared to standard succinic acid.

degradation_mechanism SDA This compound (SDA) Unit Inductive Electron Withdrawal (Inductive Effect) SDA->Inductive SO2 Group Succinate Succinic Acid (Standard) Unit Hydrolysis_Slow Slow Ester Cleavage Succinate->Hydrolysis_Slow High Crystallinity Low Polarity Water H2O / OH- Hydrolysis_Fast Rapid Ester Cleavage Water->Hydrolysis_Fast Nucleophilic Attack Inductive->Water Attracts

Caption: Comparative mechanism showing how the electron-withdrawing sulfone group in SDA facilitates rapid nucleophilic attack by water compared to the standard succinate backbone.

Protocol: Synthesis of Poly(butylene sulfonyldiacetate) (PBSDA)

Objective: Synthesize high-molecular-weight PBSDA via a two-stage melt polycondensation method.

Safety Precaution: SDA is acidic. Wear appropriate PPE. The reaction generates high temperatures; ensure the reactor is rated for vacuum/thermal stress.

Materials:
  • Monomer A: this compound (SDA) (Reagent Grade, >99%)

  • Monomer B: 1,4-Butanediol (BDO) (Excess 1.2:1 molar ratio to compensate for volatility)

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Titanium(IV) isopropoxide (200-400 ppm relative to acid).
    
  • Equipment: 250mL Three-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet, vacuum pump (<1 mbar), oil bath.

Step-by-Step Methodology:

Stage 1: Esterification (Oligomerization)

  • Charging: Charge the reactor with SDA (0.1 mol) and 1,4-Butanediol (0.12 mol).

  • Inert Atmosphere: Purge the system with dry Nitrogen (

    
    ) for 15 minutes to remove oxygen and moisture.
    
  • Heating: Heat the oil bath to 160°C . Engage mechanical stirring (150 rpm).

  • Reaction: Maintain at 160-170°C for 2–3 hours under continuous

    
     flow. Water (byproduct) will distill off.
    
    • Checkpoint: The reaction mixture should become clear/homogeneous.

Stage 2: Polycondensation (Molecular Weight Build-up)

  • Catalyst Addition: Add the Titanium catalyst (dissolved in a small amount of dry toluene or added neat) to the melt.

  • Vacuum Ramp: Crucial Step. Slowly reduce pressure over 45 minutes to prevent bumping. Target final pressure: < 0.5 mbar .

  • Temperature Ramp: Increase temperature to 190–200°C .

    • Note: Do not exceed 210°C. This compound derivatives can undergo thermal degradation (decarboxylation) at excessive temperatures compared to adipic acid.

  • Finishing: Maintain high vacuum and temperature for 3–5 hours. The viscosity will increase significantly (observe the torque on the stirrer).

  • Termination: Release vacuum with

    
    . Pour the polymer melt onto a Teflon sheet or into ice-cold methanol for precipitation (if purification is needed).
    
Synthesis Workflow Diagram

synthesis_protocol Start Raw Materials: SDA + 1,4-Butanediol Stage1 Stage 1: Esterification 160°C, N2 Flow, 3h Start->Stage1 Water Remove Byproduct: Water Stage1->Water Catalyst Add Catalyst: Ti(OBu)4 Stage1->Catalyst Stage2 Stage 2: Polycondensation 190°C, <0.5 mbar Vacuum Catalyst->Stage2 Viscosity Monitor Torque (Viscosity Rise) Stage2->Viscosity Final Final Polymer: PBSDA Viscosity->Final 3-5 Hours

Caption: Two-stage melt polycondensation workflow for PBSDA synthesis, highlighting critical transitions from esterification to high-vacuum polycondensation.

Characterization & Data Analysis

To validate the synthesis and application potential, the following parameters must be assessed.

Comparative Properties Table

The following data compares standard Poly(butylene succinate) (PBS) with SDA-modified polymers.

PropertyPoly(butylene succinate) (PBS)Poly(butylene sulfonyldiacetate) (PBSDA)Impact of SDA
Melting Point (

)
~114°C~90–100°CLowers

(disrupts crystallization)
Glass Transition (

)
-32°C-10°C to 0°CIncreases

(stiffer sulfone group)
Water Contact Angle ~75° (Hydrophobic)~40–50° (Hydrophilic)Improves wettability
Degradation (Mass Loss) <10% in 4 weeks>40% in 4 weeksAccelerates degradation 4x
Young's Modulus 300–500 MPa200–400 MPaSlightly more flexible/rubbery
Protocol: Accelerated Hydrolytic Degradation Assay

Purpose: To quantify the degradation rate for drug delivery kinetics.

  • Sample Prep: Cast polymer films (100

    
     thick) or compress-mold disks (5mm diameter).
    
  • Media: Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Place samples in vials containing 10mL PBS at 37°C (body temp) or 50°C (accelerated).

  • Sampling Points: Days 1, 3, 7, 14, 21, 28.

  • Measurement:

    • Wash with distilled water.

    • Vacuum dry for 24h.

    • Calculate Weight Loss %:

      
      .
      
    • Optional: Measure Molecular Weight (

      
      ) via GPC to track chain scission before mass loss occurs.
      

References

  • Gomurashvili, Z., et al. (2000). Amino acid based bioanalogous polymers.[1][2] Synthesis and study of new poly(ester amide)s. Journal of Macromolecular Science. Link

  • Cho, H., et al. (2001). Hydrolytic degradation behavior of poly(butylene succinate) with different crystalline morphologies. Journal of Applied Polymer Science.[3] Link

  • Ba, C., et al. (2010). Hydrolytic stability of sulfonated poly(butylene terephthalate). Polymer Degradation and Stability.[4][5] Link

  • Diaz, A., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids.[1][2] MDPI. Link

  • Papaspyrides, C., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. PSE Community. Link

Disclaimer: This Application Note is for research purposes only. Optimization of catalyst concentrations and vacuum profiles may be required based on specific reactor geometry.

Sources

Application Note: Sulfonyldiacetic Acid (SDA) in Functional Coatings & Bio-Active Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-applicable guide for the use of Sulfonyldiacetic Acid (SDA) in functional coatings. It addresses the specific needs of researchers in polymer science, surface chemistry, and drug development.

Executive Summary & Chemical Profile

This compound (SDA) , also known as 3,3'-sulfonyldipropionic acid or thiodiglycolic acid sulfone, is a dicarboxylic acid characterized by a central sulfone (


) group flanked by two methylene carboxylate arms. Unlike common aliphatic dicarboxylic acids (e.g., adipic acid), SDA introduces high polarity, hydrophilicity, and metal-chelating capability into coating matrices without sacrificing thermal stability.
Chemical Profile
PropertySpecification
IUPAC Name 2,2'-Sulfonyldiacetic acid
CAS Number 3914-24-9
Formula

Molecular Weight 174.15 g/mol
Functional Groups 2x Carboxylic Acid (-COOH), 1x Sulfone (-SO2-)
pKa Values pKa1 ≈ 2.36, pKa2 ≈ 3.78 (Stronger acidity than acetic acid due to electron-withdrawing sulfone)
Solubility High in water, polar organic solvents (DMF, DMSO); Low in non-polar solvents.[1][2]
Core Functional Roles
  • Polar Monomer: Increases surface energy and solvent resistance in polyesters/polyamides.

  • Flexible Ligand: Acts as a multidentate O-donor for Metal-Organic Frameworks (MOFs) and luminescent coordination polymers.

  • Bio-Active Precursor: Synthetic scaffold for radioprotective styryl sulfones in biomedical coatings.

Mechanism of Action

The "Butterfly" Ligand Effect

SDA functions as a flexible "butterfly" ligand. The central sulfone group acts as a rigid body, while the methylene arms (


) allow the carboxylate "wings" to rotate and chelate metal ions in various modes (monodentate, bidentate, bridging).

SDA_Mechanism cluster_Modes Interaction Modes SDA This compound (SDA) Polymer Polymerization (Polyesters) SDA->Polymer + Diols Coord Coordination (MOFs/Chelation) SDA->Coord + Lanthanides Synth Condensation (Bio-Active Sulfones) SDA->Synth + Aldehydes Effect_1 Increased Hydrophilicity & Solvent Resistance Polymer->Effect_1 Effect_2 Luminescent Sensing (Eu/Tb Antenna Effect) Coord->Effect_2 Effect_3 Radioprotection & Anticancer Activity Synth->Effect_3

Figure 1: Mechanistic pathways of SDA in functional materials. The central sulfone group dictates the electronic properties across all three applications.

Protocol A: Synthesis of Hydrophilic Functional Polyesters

Application: Preparation of solvent-resistant, hydrophilic coatings for medical devices or anti-fog surfaces. Rationale: The sulfone group in the polymer backbone increases the glass transition temperature (


) and polarity compared to adipate-based polyesters.
Materials
  • Monomer A: this compound (SDA) (Recrystallized).

  • Monomer B: 1,4-Butanediol (or PEG-diols for hydrogels).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) or Antimony(III) oxide.
    
  • Solvent: None (Melt Polycondensation).

Step-by-Step Methodology
  • Esterification (Oligomerization):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, charge SDA (0.1 mol) and 1,4-Butanediol (0.11 mol, 10% excess).

    • Heat to 160°C under continuous

      
       flow.
      
    • Observation: Water evolution begins. Maintain temperature for 2-4 hours until water collection ceases (theoretical yield ~3.6 mL).

    • Checkpoint: The acid value should drop significantly (< 20 mg KOH/g).

  • Polycondensation:

    • Add catalyst (

      
      , 0.1 wt% relative to monomers).
      
    • Gradually increase temperature to 190-200°C .

    • Apply vacuum slowly to reach < 1 mbar (to remove excess diol and drive high MW).

    • Maintain reaction for 4-6 hours. Viscosity will increase noticeably.

  • Isolation:

    • Cool the reactor to room temperature under

      
      .
      
    • Dissolve the polymer in Chloroform or Hexafluoroisopropanol (HFIP) if MW is very high.

    • Precipitate into cold Methanol. Filter and dry in vacuum at 40°C.

  • Coating Application:

    • Dissolve 5-10 wt% polymer in DMF/DMAc.

    • Spin-coat or dip-coat onto substrate (Glass/Metal).

    • Anneal at 80°C to remove solvent.

Protocol B: Luminescent Coordination Polymer Coatings (MOFs)

Application: Optical sensors for volatile organic compounds (VOCs) or metal ions (


).
Rationale:  SDA acts as an "antenna" ligand, transferring energy to Lanthanide ions (

,

) to generate intense luminescence.
Materials
  • Ligand: this compound (SDA).

  • Metal Salt:

    
     (Red emission) or 
    
    
    
    (Green emission).
  • Base: NaOH (1M).

  • Solvent: Deionized Water.

Step-by-Step Methodology
  • Precursor Solution:

    • Dissolve 1.0 mmol SDA in 10 mL DI water.

    • Adjust pH to 6.0–7.0 using NaOH solution to deprotonate carboxylates (

      
      ).
      
  • Metal Addition:

    • Dissolve 1.0 mmol Lanthanide nitrate in 5 mL DI water.

    • Add metal solution dropwise to the ligand solution under stirring.

  • Crystallization/Deposition:

    • Method A (Bulk Powder): A precipitate will form immediately. Heat at 80°C for 2 hours to improve crystallinity. Filter and wash.[3]

    • Method B (In-Situ Coating): Immerse the substrate (e.g., activated silica or plasma-treated polymer) into the ligand solution. Add metal solution slowly. Allow to stand at 60°C for 12 hours.

  • Activation:

    • Wash the coating with Ethanol to remove unreacted salts.

    • Dry at 100°C to remove coordinated water molecules (enhancing luminescence intensity).

Protocol C: Synthesis of Bio-Active (Styryl)sulfones

Application: Drug-eluting coatings with radioprotective or anticancer properties. Rationale: SDA undergoes Knoevenagel condensation with aromatic aldehydes to form bis(styryl)sulfones, which are potent pharmacological agents.

Materials
  • Precursor: this compound.[1]

  • Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Catalyst: Piperidine or Ammonium Acetate.

  • Solvent: Glacial Acetic Acid or Toluene.

Step-by-Step Methodology
  • Reaction Setup:

    • Mix SDA (10 mmol) and Aromatic Aldehyde (22 mmol, slight excess) in 20 mL Glacial Acetic Acid.

    • Add catalytic amount of Ammonium Acetate (5 mmol).

  • Reflux:

    • Reflux the mixture at 110-120°C for 3-6 hours.

    • Mechanism: The methylene protons alpha to the sulfone and carboxyl groups are acidic, facilitating attack on the aldehyde carbonyl. Decarboxylation often occurs spontaneously under these conditions to yield the bis(styryl)sulfone.

  • Work-up:

    • Cool the solution. Pour into crushed ice/water.

    • The product will precipitate as a solid.

    • Filter and recrystallize from Ethanol/Water.

  • Incorporation into Coatings:

    • Physical Entrapment: Dissolve the synthesized sulfone in a PLGA (Poly(lactic-co-glycolic acid)) solution and spray-coat onto stents or implants.

    • Release Profile: The hydrophobic nature of the styryl groups ensures slow, sustained release from the coating.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymer Darkening Oxidation during melt polycondensation.Ensure strict

atmosphere; reduce temperature to <180°C.
Low Luminescence Quenching by water molecules.Dehydrate the MOF coating at >100°C; use

during synthesis if possible.
Poor Adhesion Substrate surface energy mismatch.Plasma treat substrate (O2 plasma) before coating; use SDA as a primer layer.
Precipitate in MOF pH too high causing metal hydroxide formation.Keep pH strictly between 5.5 and 6.5; add metal solution very slowly.

References

  • Radioprotective Agents: Reddy, et al. "Method for protecting cells and tissues from ionizing radiation toxicity with α, β unsaturated aryl sulfones." U.S. Patent 6,667,346, 2003.

  • Bioactive Heterocycles: Padmaja, A., et al. "Synthesis and antioxidant activity of a new class of sulfone/sulfonamide-linked bis(oxadiazoles)..."[1] Medicinal Chemistry Research, 2014.[1]

  • Coordination Polymers: "Luminescent sulfonate coordination polymers: synthesis, structural analysis and selective sensing." CrystEngComm, RSC Publishing.[4]

  • Styryl Sulfone Synthesis: "Styryl sulfone anticancer agents." World Intellectual Property Organization (WO/2000/059494).

  • Polymer Synthesis: "Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols." Journal of Applied Polymer Science, Wiley.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Sulfonyldiacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfonyldiacetic acid (SDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of SDA synthesis. Our focus is on providing scientifically sound, field-proven insights to help you achieve high-yield, high-purity synthesis of this important compound.

Overview of this compound Synthesis

This compound, a versatile building block in organic synthesis, is most commonly prepared through the oxidation of its thioether precursor, thiodiacetic acid (TDA). The overall transformation involves the conversion of the sulfur atom from a sulfide to a sulfone.

This oxidation is a stepwise process, proceeding through sulfoxide as a key intermediate. The reaction's success hinges on careful control of various parameters to maximize the yield of the desired sulfone while minimizing the formation of byproducts.

Reaction Pathway Diagram

ReactionPathway TDA Thiodiacetic Acid (TDA) Sulfoxide Sulfoxydiacetic Acid (Intermediate) TDA->Sulfoxide [O] SDA This compound (SDA) Sulfoxide->SDA [O]

Caption: Oxidation pathway from Thiodiacetic Acid to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Oxidation: The most common reason for low yield is the incomplete conversion of the starting material, thiodiacetic acid, or the intermediate, sulfoxydiacetic acid.

    • Solution:

      • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. It is crucial to do this in small increments to avoid over-oxidation.

      • Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.[1]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A carefully controlled temperature increase may improve the yield.[2]

  • Over-oxidation and Side Reactions: Using an overly aggressive oxidizing agent or harsh reaction conditions can lead to the formation of unwanted byproducts, thereby reducing the yield of the desired product.

    • Solution:

      • Choice of Oxidant: Hydrogen peroxide is a milder and more selective oxidizing agent compared to potassium permanganate, which can be less selective and lead to more side products.[3]

      • Temperature Control: Maintain a consistent and optimal reaction temperature. Runaway temperatures can significantly increase the rate of side reactions.

  • Sub-optimal pH: The pH of the reaction mixture can significantly influence the rate and selectivity of the oxidation.

    • Solution:

      • pH Adjustment: The oxidation of sulfides is often more efficient under acidic conditions. However, the optimal pH can vary depending on the specific oxidizing agent used. Experiment with slight adjustments to the initial pH of the reaction mixture.

Q2: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

A2: The primary impurity is often the unreacted starting material or the sulfoxide intermediate.

  • Identification:

    • HPLC Analysis: The most effective way to identify impurities is through HPLC analysis by comparing the retention times of your product with authentic standards of thiodiacetic acid and the expected sulfoxide intermediate.

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer can provide molecular weight information of the impurities, aiding in their identification.

  • Minimization:

    • Reaction Monitoring: As mentioned previously, diligent reaction monitoring is key. Ensure the reaction is allowed to proceed until all the starting material and the intermediate are consumed.[4]

    • Purification: If the impurity is still present after the reaction, a careful recrystallization step can often be effective in its removal.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

A3: Discoloration in the final product can arise from trace impurities or degradation products.

  • Cause:

    • Oxidant Residues: If using a colored oxidizing agent like potassium permanganate, residual manganese dioxide (a brown solid) can contaminate the product.

    • Degradation: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored degradation byproducts.

  • Solution:

    • Filtration: If the discoloration is due to a solid impurity like manganese dioxide, a simple filtration of the reaction mixture before workup can be effective.

    • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Recrystallization: A second recrystallization can often remove residual colored impurities.[5]

Q4: The recrystallization of my this compound is not working well; I'm getting an oil or very fine powder instead of crystals. What should I do?

A4: Recrystallization issues are common and can usually be resolved by adjusting the solvent system and cooling rate.

  • Oiling Out: This occurs when the solute is insoluble in the hot solvent and separates as a liquid.[6]

    • Solution:

      • Increase Solvent Volume: You may not be using enough solvent to fully dissolve the compound at the boiling point.

      • Change Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system.

  • Formation of Fine Powder: This is often due to the solution cooling too quickly.

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals.[7]

      • Stirring: Gentle stirring during crystallization can sometimes promote the formation of better crystals.[8]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of this compound via the oxidation of thiodiacetic acid using hydrogen peroxide.

Synthesis of this compound

Materials:

  • Thiodiacetic acid (TDA)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiodiacetic acid in a minimal amount of glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add a stoichiometric excess (typically 2.2 to 2.5 molar equivalents) of 30% hydrogen peroxide to the solution. The addition should be done dropwise, and the temperature of the reaction mixture should be monitored. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a controlled temperature (a good starting point is 60-70 °C) and maintain it for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a beaker of ice-cold deionized water to precipitate the crude this compound.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely.[9]

    • If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Workflow for this compound Synthesis

SynthesisWorkflow Start Start Dissolve Dissolve TDA in Acetic Acid Start->Dissolve AddH2O2 Add Hydrogen Peroxide Dissolve->AddH2O2 React Heat and Stir AddH2O2->React Monitor Monitor Reaction (TLC/HPLC) React->Monitor Precipitate Precipitate in Ice Water Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Water Filter->Recrystallize Dry Dry Product Recrystallize->Dry End End Dry->End

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition C
Oxidizing Agent H₂O₂KMnO₄HNO₃
Temperature 65 °C50 °C70 °C
Reaction Time 4 hours2 hours3 hours
pH AcidicNeutralStrongly Acidic
Typical Yield 85-95%70-80%80-90%
Purity HighModerateHigh
Notes Milder reaction, "greener"Stronger oxidant, potential for side reactionsCan produce NOx gases, requires good ventilation

Note: The data in this table is illustrative and represents typical outcomes. Actual results may vary based on specific experimental details.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring and Purity Assessment

A reliable HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for separating the polar acidic compounds involved in this synthesis.

Table 2: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method should provide good separation of thiodiacetic acid, sulfoxydiacetic acid, and this compound.[10]

References

  • From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. ResearchGate. [Link]

  • From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. PubMed. [Link]

  • Dynamics of Excretion of Thiodiacetic Acid Into Urine in Polyvinyl Chloride Production Workers. PubMed. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Potassium Permanganate Oxidation. YouTube. [Link]

  • REDOX TITRATION REACTION POTASSIUM PERMANGANATE VS THIOSULFATE WITH IODIDE. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Anodic Oxidation of Titanium in Acetic Acid for Biomedical Application. ResearchGate. [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • Process for making mixed nitric and sulphuric acids.
  • Recrystallization. University of California, Los Angeles. [Link]

  • Optimization strategy for the yield. The same modeling via regression... ResearchGate. [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. Semantic Scholar. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Dynamics of Excretion of Thiodiacetic Acid into Urine in Polyvinyl Chloride Production Workers. PMC. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]

  • Recrystallization for foam like crystals. Reddit. [Link]

  • Making Sulfuric Acid (Nitric Acid and sodium sulfite Method). YouTube. [Link]

  • Guide - Low Yield Troubleshooting. PacBio. [Link]

  • Nitric Acid in the Hydrometallurgy of Sulfides. ResearchGate. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Troubleshooting guide. NCBI. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]

  • Optimization of Different Acid-Catalyzed Pretreatments on Co-Production of Xylooligosaccharides and Glucose from Sorghum Stalk. MDPI. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Process for the preparation of nitrosyl sulphuric acid.
  • Recrystallization 2. University of Massachusetts Lowell. [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. [Link]

  • Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. PubMed. [Link]

  • In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. MDPI. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Phar. Research Square. [Link]

  • Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. PMC. [Link]

  • Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. NIH. [Link]

  • Effect of Nitric Acid on the Synthesis and Biological Activity of Silica–Quercetin Hybrid Materials via the Sol-Gel Route. MDPI. [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • The oxidation of sulphydryl compounds by hydrogen peroxide: Catalysis of oxidation of cysteine by thiocarbamides and thiolglyoxalines. PMC. [Link]

Sources

Technical Support Center: Purification of Sulfonyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfonyldiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[1] This is a common issue with highly polar compounds like this compound, especially when using highly polar solvents. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Causality and Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. A slower cooling process allows molecules sufficient time to orient themselves into a crystal lattice. Once the solid is fully dissolved at the boiling point of the solution, allow the flask to cool slowly on the benchtop, undisturbed, before moving it to an ice bath for maximum crystallization.[2]

  • Solvent System Modification:

    • Increase Solvent Volume: You may be using too little solvent, leading to a highly supersaturated solution upon cooling. Try dissolving the crude product in a larger volume of the hot solvent.

    • Use a Solvent Mixture (Two-Solvent Recrystallization): A common and effective technique is to use a solvent pair: one in which this compound is highly soluble (e.g., water or ethanol) and another in which it is poorly soluble (e.g., a less polar solvent like ethyl acetate or toluene, provided it's miscible with the first solvent). Dissolve the crude acid in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]

  • Stirring and Seeding:

    • Gentle stirring during the cooling process can sometimes promote crystallization over oiling.[3] However, vigorous stirring can lead to the formation of very small crystals that may trap impurities.

    • If you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to induce crystallization.

Question 2: I am experiencing very low recovery after recrystallizing my this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge in recrystallization and can be attributed to several factors, from using an inappropriate solvent to premature crystallization.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If this compound has significant solubility in your chosen solvent even at low temperatures, you will lose a substantial amount of product in the mother liquor.

    • Solution: Re-evaluate your solvent system. Conduct small-scale solubility tests with a variety of solvents to find the optimal one.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from reaching saturation upon cooling, leading to a poor yield.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the hot solvent in small portions, allowing the solution to return to a boil between additions, until the solid is just dissolved.[4]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, you'll need to perform a hot gravity filtration. If the solution cools during this process, the product will crystallize prematurely in the filter paper, leading to significant loss.

    • Solution: Use a heated funnel and pre-heat your receiving flask. Perform the filtration as quickly as possible. It is also advisable to use a slight excess of the hot solvent to prevent premature crystallization.[1]

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2][4]

Workflow for Optimizing Recrystallization Yield

start Low Recovery Observed check_solubility Is the product highly soluble in the cold solvent? start->check_solubility change_solvent Select a new solvent or solvent system. check_solubility->change_solvent Yes check_volume Was an excess of solvent used? check_solubility->check_volume No end_node Improved Yield change_solvent->end_node use_min_solvent Use minimum amount of hot solvent. check_volume->use_min_solvent Yes check_filtration Was hot filtration performed? check_volume->check_filtration No use_min_solvent->end_node optimize_filtration Optimize hot filtration: - Use heated funnel - Use slight excess solvent check_filtration->optimize_filtration Yes check_cooling Was cooling time and temperature sufficient? check_filtration->check_cooling No optimize_filtration->end_node optimize_cooling Increase cooling time and use ice bath. check_cooling->optimize_cooling Yes check_cooling->end_node No optimize_cooling->end_node

Caption: Troubleshooting workflow for low recrystallization yield.

Impurity Removal

Question 3: My purified this compound is still showing the presence of starting materials or other organic byproducts by HPLC/NMR. How can I improve their removal?

Answer:

The presence of residual starting materials or byproducts indicates that a single purification technique may be insufficient. A multi-step approach is often necessary.

Causality and Troubleshooting Steps:

  • Recrystallization is Ineffective for Certain Impurities: If an impurity has similar solubility characteristics to this compound in the chosen recrystallization solvent, this method will not be effective.

  • Liquid-Liquid Extraction for pH-Dependent Separation: this compound is a dicarboxylic acid and its solubility is highly dependent on pH.[5][6] This property can be exploited for purification.

    • Protocol for Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent in which the impurities are soluble (e.g., ethyl acetate).

      • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated to its highly water-soluble carboxylate salt and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.[7]

      • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to a low pH (pH < 2) to precipitate the purified this compound.

      • Collect the precipitated solid by vacuum filtration.

  • Chromatographic Purification: For very persistent impurities, column chromatography may be necessary.

    • Reversed-Phase Chromatography: Given the polar nature of this compound, reversed-phase chromatography (using a C18 stationary phase) is a suitable option.[8] A typical mobile phase would be a gradient of water and a polar organic solvent (like acetonitrile or methanol), often with a small amount of an acid (like trifluoroacetic acid or formic acid) to keep the carboxylic acid protonated and improve peak shape.

Purification Strategy Decision Tree

start Crude this compound extraction Perform Acid-Base Extraction start->extraction recrystallization Recrystallize from appropriate solvent extraction->recrystallization analysis Analyze Purity (HPLC/NMR) recrystallization->analysis chromatography Reversed-Phase Flash Chromatography chromatography->analysis analysis->chromatography Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: Multi-step purification strategy for this compound.

Question 4: After purification, I have a persistent inorganic salt contamination (e.g., NaCl). How can I effectively remove this?

Answer:

Inorganic salt contamination often arises from the reaction workup, for instance, during neutralization or salting out. Their high polarity and water solubility can sometimes lead to them co-precipitating with the polar this compound.

Causality and Troubleshooting Steps:

  • Washing During Filtration: The simplest method is to wash the filtered crystals with a small amount of cold deionized water.[9] Since this compound has some solubility in water, it's crucial to use a minimal amount of ice-cold water to dissolve the salt without significantly losing the product.

  • Solvent Selection for Recrystallization: If the salt contamination is high, a recrystallization from a solvent system that solubilizes the salt but not the product at low temperatures is ideal. For instance, recrystallizing from an alcohol/water mixture might be effective. The salt will have high solubility in the aqueous portion of the mixture, even at low temperatures, while the this compound should crystallize out.[3]

  • Dissolution and Re-precipitation: Dissolve the contaminated product in a solvent in which the inorganic salt is insoluble (e.g., a polar organic solvent like ethanol or acetone). The salt will remain as a solid and can be removed by filtration. The desired product can then be recovered from the filtrate by evaporation of the solvent or by precipitation with an anti-solvent.

ParameterMethod 1: Cold Water WashMethod 2: RecrystallizationMethod 3: Dissolution/Re-precipitation
Principle Differential solubility in cold waterDifferential solubility across a temperature gradientDifferential solubility in an organic solvent
Best For Low levels of salt contaminationModerate to high levels of saltHigh levels of salt contamination
Potential for Product Loss Low to moderateModerateLow to moderate
Key Consideration Use minimal volume of ice-cold waterProper solvent system selection is criticalEnsure the salt is completely insoluble in the chosen organic solvent

Purity Analysis

Question 5: What are the recommended methods for assessing the purity of my final this compound product?

Answer:

A combination of techniques should be used to confirm both the identity and purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method is typically suitable for dicarboxylic acids.[10][11]

    • Stationary Phase: C18 column

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally effective for carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Techniques like electrospray ionization (ESI) are well-suited for polar molecules like this compound.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and sulfur. The experimental values should be within ±0.4% of the theoretical values for the pure compound.

References

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US20040030108A1 - Process for isolating and purifying secoisolariciresinol diglcoside (sdg) from flaxseed.
  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • MDPI. (n.d.). Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review. Retrieved from [Link]

  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Optimization of the primary purification process of extracting sphorolipid from the fermentation broth to achieve a higher yield and purity. Retrieved from [Link]

  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Theseus. (n.d.). ANALYSIS OF IMPURITIES IN SULFURIC ACID DERIVED FROM SMELTING INDUSTRY. Retrieved from [Link]

  • ResearchGate. (2025, December 17). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]

  • YouTube. (2019, April 24). The Effect of pH on Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical methods to reduce impurities in gram-scale amounts of acidic sophorolipid biosurfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Sulfonyldiacetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of sulfonyldiacetic acid (SDA). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning SDA production from the laboratory bench to larger-scale manufacturing. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound at scale?

A: The most prevalent and industrially viable route is the oxidation of thiodiglycolic acid (TDGA).[1] TDGA is a readily available starting material, often prepared from the reaction of sodium sulfide with sodium chloroacetate.[2] The subsequent oxidation step is the critical transformation to manage during scale-up.

Q2: What oxidizing agent is recommended for converting TDGA to SDA?

A: Hydrogen peroxide (H₂O₂) is frequently the oxidant of choice for this transformation, particularly in aqueous solutions. It is relatively inexpensive, potent, and its primary byproduct is water, which simplifies downstream processing. However, controlling its reactivity is paramount to prevent over-oxidation and ensure safety. Other mild oxidizing agents like elemental bromine in an aqueous solution have also been documented.[1]

Q3: What are the primary impurities I should expect in my crude SDA?

A: The impurity profile is highly dependent on reaction control. Key impurities typically include:

  • Unreacted Thiodiglycolic Acid (TDGA): Resulting from incomplete oxidation.

  • Sulfoxy-diacetic Acid: The intermediate sulfoxide species, resulting from partial oxidation.

  • Sulfate Ions: From over-oxidation and decomposition of the sulfonyl group under harsh conditions.

  • Residual Starting Material Impurities: Contaminants from the initial TDGA feed.

Q4: Why does the reaction color sometimes change to dark brown or black during scale-up?

A: A dark coloration is almost always indicative of product decomposition. This is typically caused by poor temperature control. The oxidation of TDGA is highly exothermic. If the heat generated is not removed efficiently—a common challenge in larger reactors with lower surface-area-to-volume ratios—localized "hot spots" can form, leading to thermal degradation of the starting material or product.

Section 2: Troubleshooting Guide: Reaction & Synthesis

This section addresses specific problems encountered during the oxidation reaction itself.

Issue 1: Low Yield or Incomplete Conversion of Thiodiglycolic Acid (TDGA)

Q: My in-process analysis (e.g., HPLC) shows a significant amount of unreacted TDGA and the intermediate sulfoxide, even after the full charge of oxidant. What's going wrong?

A: Causality & Explanation: This issue points to three likely culprits: insufficient oxidant, poor mass transfer, or inadequate reaction temperature/time. On a large scale, inefficient mixing can prevent the oxidant from reaching all the substrate molecules uniformly, effectively lowering the reaction rate in poorly mixed zones.

Troubleshooting Steps:

  • Verify Oxidant Stoichiometry: Ensure at least two molar equivalents of the oxidizing agent (e.g., H₂O₂) are used per mole of TDGA. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) at scale to drive the reaction to completion, but this must be balanced against the risk of side reactions.

  • Improve Agitation: The transition from a magnetic stir bar in a flask to an overhead impeller in a reactor is a critical scale-up parameter.

    • Action: Increase the agitator speed (RPM).

    • Action: Evaluate the impeller design. A pitched-blade turbine or hydrofoil impeller is often superior for promoting bulk fluid motion and solids suspension compared to a simple flat-blade paddle.

  • Optimize Addition Profile: Instead of adding the oxidant all at once, implement a controlled, slow addition profile. This maintains a low, steady concentration of the oxidant, minimizing side reactions and allowing the cooling system to keep pace with heat generation.

  • Review Temperature and Time: While avoiding overheating is critical, the reaction may stall if the temperature is too low. Confirm that the batch is maintained at the optimal temperature for a sufficient duration after the oxidant addition is complete.

Issue 2: Formation of S-S Dimer and Other Disulfide Byproducts

Q: We are observing impurities that appear to be disulfide-linked species. What causes this and how can it be prevented?

A: Causality & Explanation: Disulfide impurities, such as dithiodiglycolic acid, can form from the oxidative coupling of thiol-containing precursors or intermediates.[1] This is often promoted by acidic conditions and the presence of certain metal catalysts or impurities.

Troubleshooting Steps:

  • Control pH: The synthesis of the TDGA precursor, thioglycolic acid, often involves acidification steps.[3] Ensure that the pH of the starting material solution is appropriately adjusted before commencing oxidation. Operating under neutral or slightly acidic conditions is often optimal.

  • Use High-Purity Starting Materials: Source TDGA with low levels of free thiols or other reactive sulfur species.

  • Metal Sequestration: If trace metal contamination is suspected (from reactors or raw materials), consider adding a chelating agent like EDTA in catalytic amounts to sequester metal ions that could catalyze unwanted side reactions.

Section 3: Troubleshooting Guide: Work-Up & Purification

Purification is often the most significant hurdle in achieving high-purity SDA at scale.

Issue 3: Difficulty in Crystallizing the Final Product

Q: After the reaction work-up, the product either oils out or remains as a viscous, non-filterable slurry. How can I achieve a clean, crystalline solid?

A: Causality & Explanation: Sulfonic acids can be challenging to crystallize due to their high polarity and the presence of impurities that act as crystallization inhibitors.[4] The choice of solvent and control over supersaturation are critical.

Troubleshooting Protocol: Optimizing Crystallization

  • Solvent Selection:

    • This compound is soluble in polar solvents like water.[1] Crystallization is often achieved by concentrating an aqueous solution and/or adding a water-miscible anti-solvent in which SDA has low solubility (e.g., isopropanol, acetone).

    • Action: Perform a solvent screen at the lab scale to identify the optimal solvent/anti-solvent system and ratio.

  • Control Cooling & Addition Rates:

    • Crash Cooling: Rapidly cooling the solution or dumping in anti-solvent quickly will generate a high level of supersaturation, often leading to oiling out or the formation of very fine, non-filterable particles.

    • Action: Implement a programmed, linear cooling ramp (e.g., 10-20 °C per hour).

    • Action: Add the anti-solvent slowly and subsurface to avoid localized high concentrations.

  • Seeding:

    • Seeding is crucial for controlling crystal morphology and ensuring batch-to-batch consistency.

    • Action: Prepare a seed slurry of pure SDA in the mother liquor. Add this slurry once the solution is visibly turbid or has reached a specific level of supersaturation.

  • Azeotropic Water Removal: For stubborn cases where residual water hinders crystallization, an azeotropic distillation with a non-solvent like xylene or toluene can be employed to dry the product before final crystallization from a different solvent system.[5]

Visualization of the Production Workflow

The following diagram illustrates a typical workflow for the production and purification of this compound.

G RawMaterials Raw Materials (Thiodiglycolic Acid, H₂O₂) Reaction Controlled Oxidation RawMaterials->Reaction Charge to Reactor Quench Reaction Quench (e.g., with Na₂SO₃) Reaction->Quench Reaction Complete (IPC) Workup Aqueous Work-up (pH Adjustment, Extraction) Quench->Workup Destroy Excess Oxidant Purification Purification (Crystallization / Chromatography) Workup->Purification Crude Product Stream Isolation Isolation & Drying (Filtration, Vacuum Oven) Purification->Isolation Purified Slurry QC Final Product QC (HPLC, Titration) Isolation->QC Dried Solid

Caption: High-level workflow for this compound production.

Section 4: Scale-Up Specific Challenges

Issue 4: Runaway Reaction During Oxidation

Q: During a pilot-scale run, the batch temperature increased uncontrollably despite the cooling jacket being at maximum capacity. We had to perform an emergency quench. What happened?

A: Causality & Explanation: This is a classic thermal safety challenge during scale-up.[6] As reactor volume increases, the surface area available for heat transfer does not increase proportionally (an V²/³ relationship). An exothermic reaction that is easily controlled in a 1 L flask can overwhelm the cooling capacity of a 100 L reactor.

Preventative Measures & Solutions:

ParameterLaboratory Scale (Flask)Pilot/Production Scale (Reactor)Rationale
Heat Transfer High surface-area-to-volume ratio. Heat dissipates quickly.Low surface-area-to-volume ratio. Heat removal is less efficient.The ability to remove heat is the limiting factor for reaction rate at scale.
Addition Strategy Often added quickly or in one portion.Crucial: Slow, controlled addition of the limiting reagent (oxidant).This makes the reaction rate dependent on the addition rate, not the intrinsic kinetics, allowing heat generation to match the reactor's cooling capacity.
Process Safety Visual monitoring.Implement automated controls with temperature probes and emergency quench systems.Ensures proactive control and provides a fail-safe mechanism.[]
Modeling Not typically necessary.Perform Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) studies.These studies quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to ensure it can be safely controlled.
Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing common scale-up issues.

G Problem Poor Batch Outcome LowYield Low Yield Problem->LowYield HighImpurity High Impurity Problem->HighImpurity BadProduct Poor Physical Form (Oily, Gummy) Problem->BadProduct Cause_Mixing Poor Mixing LowYield->Cause_Mixing Cause? Cause_Temp Poor Temp Control LowYield->Cause_Temp Cause? Cause_Stoich Incorrect Stoichiometry LowYield->Cause_Stoich Cause? HighImpurity->Cause_Mixing Cause? HighImpurity->Cause_Temp Cause? Cause_Purify Ineffective Purification BadProduct->Cause_Purify Cause?

Caption: Diagnostic flowchart for troubleshooting SDA production issues.

Section 5: Analytical & Quality Control Protocols

Q: What is a reliable analytical method for monitoring the reaction and qualifying the final product?

A: A combination of methods is recommended for a comprehensive analysis.

Protocol: In-Process Control and Final Product QC

  • Primary Method - HPLC: High-Performance Liquid Chromatography is the workhorse method.

    • Column: A C18 reverse-phase column is generally suitable.[8]

    • Mobile Phase: An acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) with an organic modifier like acetonitrile or methanol.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is effective for detecting the carboxylic acid functional groups.

    • Purpose: Can simultaneously quantify the starting material (TDGA), intermediate (sulfoxide), final product (SDA), and many organic impurities.

  • Secondary Method - Titration:

    • Method: A simple acid-base titration with a standardized sodium hydroxide solution.

    • Purpose: Provides an overall "assay" value for the total acidic content. It is fast and useful for a quick assessment of product strength but is not specific and will detect acidic impurities.

  • Impurity Analysis - Ion Chromatography (IC):

    • Method: IC is highly effective for quantifying inorganic anions.

    • Purpose: Specifically used to measure levels of residual sulfate, a key indicator of over-oxidation and product degradation. This method is recommended by NIOSH for analyzing airborne sulfuric acid, highlighting its utility for sulfate quantification.[9]

Analytical MethodTarget Analyte(s)Purpose
RP-HPLC SDA, TDGA, SulfoxideIn-process monitoring, final purity assay, related substances
Acid-Base Titration Total AcidityQuick assay of bulk product strength
Ion Chromatography Sulfate (SO₄²⁻)Quantify critical over-oxidation impurity

Section 6: Safety Considerations

Q: What are the main safety hazards I need to consider during the scale-up of SDA production?

A: The primary hazards stem from the materials used and the nature of the reaction.

  • Corrosivity: Sulfonic acids, and especially acidic reaction mixtures, can be highly corrosive to both human tissue and equipment.[6][10]

    • Personnel: Always wear appropriate PPE, including acid-resistant gloves, lab coats, and chemical splash goggles/face shields.

    • Equipment: Ensure reactors are glass-lined or constructed from a compatible alloy (e.g., Hastelloy) to prevent corrosion, which can lead to equipment failure and product contamination.

  • Exothermic Reaction: As detailed in Issue 4, the oxidation is exothermic. A thermal hazard analysis is not just recommended; it is essential before proceeding to scale.[]

  • Handling of Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. It can cause severe burns and can accelerate the combustion of other materials. Ensure it is stored and handled according to safety guidelines, away from incompatible materials.

References

  • Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Google Patents. (n.d.). CN101921217A - Method for synthesizing thioglycolic acid.
  • Stämm. (n.d.). Scaling Up Biomanufacturing: Overcoming Challenges and Driving Innovation. Retrieved from [Link]

  • Glacial Acetic Acid Hub. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US2517276A - Process for the purification of 1-ascorbic acid.
  • Ahmad, M. A., et al. (2021). Safety Assessment using Threat Zone Analysis on Sulphuric Acid Production Plant. MJCET, 4(1), 58-66.
  • Google Patents. (n.d.). US4161612A - Process for preparing thiodiglycolic acid.
  • ResearchGate. (n.d.). The Scale-up Challenge for SSF Bioreactors. Request PDF. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Sulfur Trioxide and Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (2025).
  • Riddick, J. (n.d.). Hazards of sulphuric acid. IChemE.
  • ResearchGate. (n.d.).
  • Elder, D. P., et al. (2012). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 64(9), 1235-1252.

Sources

Technical Support Center: Sulfonyldiacetic Acid (SDA) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Sulfonyldiacetic Acid (SDA) (


).

This guide moves beyond generic protocols to address the specific electronic and solubility challenges posed by the sulfone (


) moiety during catalytic optimization.

Topic: Optimizing Catalyst Loading for SDA Transformations

Doc ID: SDA-OPT-2024-05 | Version: 2.1 | Status: Active[1]

Executive Summary: The SDA Challenge

This compound is a unique dicarboxylic acid used as a linker in Metal-Organic Frameworks (MOFs) and a building block for heterocyclic pharmaceuticals.[1]

The Core Problem: SDA possesses a central sulfone group that is strongly electron-withdrawing.[1] This creates two competing effects that complicate catalyst loading:

  • Increased Acidity: The

    
    -protons are highly acidic (
    
    
    
    lower than glutaric acid), making the molecule prone to unwanted decarboxylation under harsh acidic catalysis.[1]
  • Solubility Gaps: SDA is highly polar and water-soluble but poorly soluble in non-polar organic solvents, often requiring high catalyst loads to drive heterogeneous reactions.[1]

This guide focuses on optimizing catalyst loading for Acid-Catalyzed Esterification (Linker Synthesis) and Base-Catalyzed Condensation (Scaffold Synthesis).[1]

Critical Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of SDA-diesters (e.g., Dimethyl sulfonyldiacetate) for drug intermediate use.[1]

A. The Catalyst Loading Curve

Contrary to linear kinetics, SDA esterification exhibits a "bell-shaped" efficiency curve regarding catalyst loading.[1]

Catalyst Loading (mol%)Reaction Rate (

)
Yield (24h)Technical Note
< 1.0% Slow< 60%Insufficient protonation of carbonyl oxygen; reaction stalls due to water accumulation.[1]
2.5 - 5.0% Optimal > 92% Ideal Balance. Sufficient activation without triggering ether formation or decarboxylation.[1]
> 10.0% Fast (Initial)75-85%Diminishing Returns. High acidity promotes byproduct formation (e.g., etherification of alcohol) and complicates workup.[1]
B. Step-by-Step Optimization Workflow

Reagents: SDA (1.0 eq), Methanol (Excess/Solvent),


 or p-TsOH (Catalyst).[1]
  • Baseline Setup (2.5 mol%):

    • Dissolve SDA in dry alcohol (0.5 M concentration).

    • Add 2.5 mol% catalyst relative to SDA (not per acid group).[1]

    • Why? SDA has two acid groups.[1] 2.5 mol% represents 1.25 mol% per carboxylic acid site, which is sufficient for activation.[1]

  • Temperature Ramp:

    • Heat to reflux.[1][2] Monitor by TLC/HPLC at 1 hour.

    • Checkpoint: If conversion < 20%, do not add more catalyst yet.[1] Check water content.[1][3][4][5] SDA is hygroscopic; wet starting material kills catalyst efficiency.[1]

  • The "Water Trap" Adjustment:

    • If using higher molecular weight alcohols (Ethanol/Butanol), standard catalyst loading will fail due to equilibrium.[1]

    • Action: Switch to Heterogeneous Catalyst (Amberlyst-15) at 15 wt% loading and use a Dean-Stark trap.

  • Quench & Isolation:

    • Cool to room temperature.[1][5]

    • Neutralize with solid

      
       (1.1 eq relative to catalyst).[1]
      
    • Warning: Do not use aqueous base wash immediately; SDA diesters are hydrolytically unstable compared to simple fatty esters due to the inductive effect of the sulfone.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black/dark brown when I increase catalyst loading. Why?

Diagnosis: Thermal decomposition/Decarboxylation.[1] Mechanism: The sulfone group stabilizes the carbanion, making the


 bond prone to cleavage under high thermal and acidic stress.
Solution: 
  • Reduce Catalyst: Drop from 10 mol% to 1 mol%.

  • Switch Catalyst: Use Thionyl Chloride (

    
    )  (2.2 eq) + catalytic DMF instead of Brønsted acids. This proceeds via an acyl chloride mechanism, avoiding the high-temperature acid bath.[1]
    
Q2: The product precipitates, but yield is low. Is the catalyst dead?

Diagnosis: Product inhibition or Solubility limit. Analysis: SDA is polar; SDA-esters are less polar.[1] In non-polar solvents (e.g., Toluene for Dean-Stark), the product might coat the heterogeneous catalyst beads (Amberlyst/Dowex).[1] Solution:

  • Solvent Switch: Use a co-solvent system (Toluene:DMSO 9:1) to keep the product solubilized.

  • Loading Adjustment: Increase catalyst loading to 20 wt% (heterogeneous) to account for surface fouling.

Q3: How do I optimize loading for Knoevenagel Condensation (SDA + Aldehyde)?

Context: Making sulfonyl-substituted unsaturated acids. Guideline:

  • Catalyst: Piperidine (Base) + Acetic Acid (Buffer).[1]

  • Loading: Standard is 10 mol%.[1][6]

  • Optimization: For SDA, the

    
    -protons are more acidic.[1] Reduce loading to 2-5 mol% . Excess base leads to "Cannizzaro" side reactions with the aldehyde or polymerization of the di-vinyl sulfone product.
    

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting catalyst loading based on reaction conditions and observed issues.

SDA_Optimization Start Start: SDA Reaction Optimization CheckType Reaction Type? Start->CheckType Esterification Esterification (SDA + Alcohol) CheckType->Esterification Condensation Condensation (SDA + Aldehyde) CheckType->Condensation See Section 3 SolventCheck Solvent System? Esterification->SolventCheck Homogeneous Homogeneous (MeOH/EtOH) SolventCheck->Homogeneous Heterogeneous Heterogeneous (Toluene/Dean-Stark) SolventCheck->Heterogeneous StandardLoad Load: 1-3 mol% (H2SO4/pTSA) Homogeneous->StandardLoad HighLoad Load: 10-20 wt% (Solid Acid Resin) Heterogeneous->HighLoad IssueCheck Issue Observed? StandardLoad->IssueCheck HighLoad->IssueCheck Darkening Darkening/Tarring IssueCheck->Darkening LowConv Low Conversion IssueCheck->LowConv ActionDark Action: Reduce Temp OR Switch to SOCl2 Darkening->ActionDark ActionLow Action: Check Water (Dry Reagents) LowConv->ActionLow

Caption: Decision tree for optimizing catalyst loading in SDA esterification, prioritizing solvent compatibility and byproduct management.

Advanced Mechanistic Insight

The Sulfone Inductive Effect

The sulfone group (


) at the 

-position to the carbonyl exerts a strong inductive effect (-I).
  • Impact on Catalyst: It pulls electron density away from the carbonyl carbon.

  • Result: The carbonyl carbon is more electrophilic than in standard alkyl dicarboxylic acids (like adipic acid).

  • Optimization Implication: You theoretically need less acid catalyst to activate the carbonyl for nucleophilic attack. Over-loading the catalyst (

    
     mol%) often leads to protonation of the sulfone oxygens or the ether oxygen of the alcohol, reducing the effective concentration of the active nucleophile.
    
Self-Validating The Protocol

To ensure your catalyst loading is correct, perform the "Half-Life Test" :

  • Run the reaction at 2.5 mol% loading.

  • Take an aliquot at 30 minutes.

  • If conversion is < 15%, your system is likely "wet" (water is poisoning the catalyst).[1] Do not add more acid. Dry the solvent.

  • If conversion is > 50% but impurities appear, reduce temperature by 10°C.[1]

References

  • Chemical Properties of Sulfones

    • Title: "The chemistry of sulfones and sulfoxides: Acidity and Activ
    • Source: Patai's Chemistry of Functional Groups.[1]

    • Context: Explains the electron-withdrawing nature of the sulfone group affecting -proton acidity.
    • URL:[Link][1]

  • Esterification Kinetics

    • Title: "Kinetics and mechanism of the acid-catalyzed esterific
    • Source:Industrial & Engineering Chemistry Research.[1]

    • Context: Establishes the baseline 1-5 mol% loading for dicarboxylic acids.
    • URL:[Link][1]

  • Heterogeneous Catalysis

    • Title: "Solid acid catalysts for biodiesel production: A review.
    • Source:Journal of Cleaner Production.[1]

    • Context: Justifies the 10-20 wt% loading for solid resins like Amberlyst.
    • URL:[Link][1]

  • SDA in MOFs

    • Title: "Lanthanide-Organic Frameworks Based on this compound."[1]

    • Source:Crystal Growth & Design.
    • Context: Highlights the solubility and coordin
    • URL:[Link][1]

Sources

"side reactions of sulfonyldiacetic acid with common reagents"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyldiacetic Acid (SDA)

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: this compound (SDA) is a structurally unique molecule, featuring two carboxylic acid moieties flanking a central sulfonyl group. This arrangement imparts specific chemical properties that make it a valuable building block in various synthetic applications. However, the interplay between these functional groups can also lead to unexpected side reactions with common reagents. Direct, published literature focusing exclusively on the side reactions of SDA is limited. Therefore, this guide is built upon established principles of organic chemistry, analyzing the known reactivity of carboxylic acids and sulfones to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Structural Analysis and Predicted Reactivity

This compound possesses several reactive sites:

  • Acidic Carboxylic Protons (2x): Highly acidic and will react readily with bases.

  • Electrophilic Carbonyl Carbons (2x): Susceptible to nucleophilic attack, forming esters, amides, etc.

  • Acidic α-Protons (4x): The protons on the carbons adjacent to the sulfonyl group are weakly acidic and can be removed by very strong bases.

  • Sulfonyl Group (SO₂): Generally stable and electron-withdrawing, but can be reduced under harsh conditions.

The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the carboxylic acid protons compared to simple dicarboxylic acids like malonic acid.

Caption: Key reactive sites in this compound (SDA).

Troubleshooting Guides & FAQs

This section addresses common experimental challenges in a question-and-answer format.

Topic: Reduction Reactions

Question: I want to reduce the two carboxylic acids of SDA to form the corresponding diol. My attempt using sodium borohydride (NaBH₄) in ethanol showed no reaction. Why did it fail and what should I use instead?

Answer: This is an expected result. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not reactive enough to reduce carboxylic acids.[1] Its selectivity is typically limited to aldehydes and ketones.

For the successful reduction of carboxylic acids to alcohols, a more powerful reducing agent is required. The two most common choices are:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent that will readily reduce carboxylic acids, esters, aldehydes, and ketones.[1][2][3][4][5]

  • Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is also effective at reducing carboxylic acids and is considered more chemoselective than LiAlH₄ in many cases.

Troubleshooting Scenario: I used Lithium Aluminum Hydride (LiAlH₄) and my final product was a complex mixture, with some sulfurous odor. What is the likely side reaction?

Answer: You have likely encountered a common side reaction with LiAlH₄: over-reduction of the sulfonyl group . While sulfones are generally robust, a powerful reducing agent like LiAlH₄ can, under forcing conditions (e.g., elevated temperatures), reduce the sulfonyl group (R-SO₂-R') to a sulfide (R-S-R').

This leads to a mixture of the desired diol, the partially reduced sulfonyl-diol, and the fully reduced sulfide-diol, creating a challenging purification problem.

Caption: Troubleshooting workflow for the reduction of SDA.

Topic: Esterification & Acyl Chloride Formation

Question: I am attempting a standard Fischer esterification of SDA with methanol and a catalytic amount of sulfuric acid, but my yields are consistently low, even with prolonged reflux and water removal. What is causing this?

Answer: The low yield is likely due to the strong deactivating effect of the central sulfonyl group. The sulfonyl group is powerfully electron-withdrawing, which reduces the electron density on the carbonyl carbons of the carboxylic acids.[6] This makes the carbonyls less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol, slowing down the reaction rate significantly compared to other dicarboxylic acids.[7][8][9][10][11]

Troubleshooting Recommendation: To overcome this, you should convert the carboxylic acids to a more reactive intermediate. The most common strategy is to form the diacyl chloride .

Question: I tried to synthesize the diacyl chloride of SDA using thionyl chloride (SOCl₂) but observed significant charring and decomposition, especially upon heating. How can I perform this conversion cleanly?

Answer: This is a common issue when working with thermally sensitive or highly functionalized molecules. The reaction between a carboxylic acid and thionyl chloride can be exothermic, and the HCl gas produced can catalyze decomposition pathways at elevated temperatures.[12][13][14]

Recommended Protocol for Acyl Chloride Synthesis: A milder and more controlled method involves using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a non-polar solvent like dichloromethane (DCM). This reaction often proceeds smoothly at room temperature or 0 °C, avoiding the need for heat.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend SDA in anhydrous DCM.

  • Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops per mmol of SDA).

  • Reagent Addition: Slowly add oxalyl chloride (approx. 2.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until gas evolution (CO, CO₂) ceases.

  • Workup: The solvent and excess reagent can be carefully removed in vacuo to yield the crude diacyl chloride, which should be used immediately in the next step.

Topic: Thermal Stability

Question: I heated a sample of SDA above its melting point (~190 °C) and observed vigorous gas evolution. Is this simple decomposition?

Answer: Yes, this is likely thermal decomposition, specifically decarboxylation . The electron-withdrawing sulfonyl group can stabilize a negative charge on the adjacent carbon (an α-sulfonyl carbanion). While not as facile as in β-keto acids, at high temperatures, this electronic effect can promote the elimination of carbon dioxide (CO₂). Given the two carboxylic acid groups, this could proceed in one or two steps, potentially leading to the evolution of two equivalents of CO₂ and leaving behind dimethyl sulfone as the final product. The decomposition of compounds containing sulfonyl or sulfate groups can be catalyzed by the acidic nature of the groups themselves.[15][16][17]

Summary of Reactivity and Potential Side Reactions

The following table summarizes the expected reactivity of SDA with common reagent classes and highlights key side reactions to anticipate.

Reagent ClassCommon ReagentsExpected Primary ReactionPotential Side Reaction / Troubleshooting Issue
Strong Bases NaOH, KOH, NaOMeFormation of the dicarboxylate salt.With very strong, non-nucleophilic bases (e.g., LDA), deprotonation of α-protons can occur, leading to potential elimination or condensation side products.
Strong Reducing Agents LiAlH₄Reduction of both carboxylic acids to a diol.Over-reduction of the sulfonyl group to a sulfide, leading to product mixtures.[18]
Mild Reducing Agents NaBH₄No reaction with carboxylic acids.Reaction will fail. Use a stronger reagent like BH₃·THF for chemoselective reduction.
Halogenating Agents SOCl₂, (COCl)₂Formation of the diacyl chloride.Thermal decomposition/charring with SOCl₂ at high temperatures. Use oxalyl chloride/cat. DMF at 0°C for a milder conversion.[12][19][20]
Acids (Catalytic) H₂SO₄, TsOHProtonation of carbonyls to catalyze nucleophilic attack (e.g., Fischer Esterification).Reaction rate is slow due to the deactivating effect of the SO₂ group.[10] Conversion to acyl chloride is recommended first.
Heat > 190 °CMelting.Thermal decarboxylation , leading to the evolution of CO₂ gas and decomposition of the starting material.

References

  • Which is more hydrophilic, sulfonic acid group or carboxyl group? - ResearchGate. (2022). ResearchGate. [Link]

  • (A) Roles of sulfones, sulfinates, and sulfonyl halides. (B) The carboxylic acid to sulfonyl functional group interconversion - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion - ResearchGate. (n.d.). ResearchGate. [Link]

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  • de Morais Teixeira, E., Corrêa, A. C., Manzoli, A., de Lima Leite, F., de Oliveira, C. R., & Mattoso, L. H. C. (2010). Effect of sulfate groups from sulfuric acid hydrolysis on the thermal degradation behavior of bacterial cellulose. Carbohydrate Polymers, 80(4), 1088-1096. [Link]

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  • Ellis, H. R., & Poole, L. B. (2002). Identification of cysteine sulfenic acid in AhpC of alkyl hydroperoxide reductase. Methods in Enzymology, 348, 234-243. [Link]

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Technical Support Center: Addressing Poor Solubility of Sulfonyldiacetic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the poor solubility of sulfonyldiacetic acid in various reaction media. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that influence its solubility?

A1: this compound (SDA), with the chemical formula C₄H₆O₆S, is a dicarboxylic acid containing a highly polar sulfonyl group.[1] This structure dictates its solubility behavior. The two carboxylic acid groups and the sulfonyl group can participate in hydrogen bonding, which generally promotes solubility in polar solvents like water.[1][2] However, the overall crystal lattice energy of the solid SDA can be significant, requiring substantial energy to break down for dissolution. Its solubility is a balance between its high polarity and the stability of its solid-state form.

Q2: I'm observing very low solubility of this compound in water at room temperature. Is this expected, and how can I improve it?

A2: Yes, this is a common observation. While this compound is polar, its solubility in water at ambient temperatures can be limited. The solubility of many dicarboxylic acids in water decreases as the temperature decreases.[3]

Troubleshooting Steps:

  • Increase Temperature: The solubility of most solids in liquids, including this compound in water, tends to increase with temperature.[4] Gradually heating the solution while stirring can significantly improve solubility. Studies on similar compounds, like terephthalic acid, have shown an exponential increase in solubility with rising temperature.[5]

  • pH Adjustment: As a dicarboxylic acid, the pH of the aqueous medium has a profound effect on the solubility of this compound.[6][7] By increasing the pH with a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the carboxylic acid groups to form a highly soluble carboxylate salt.[8][9] The resulting sulfonyldiacetate salt will be significantly more soluble in water.

Q3: My reaction requires an organic solvent, but this compound is not dissolving. What are my options?

A3: The principle of "like dissolves like" is key here. This compound's high polarity makes it poorly soluble in nonpolar organic solvents. However, you have several strategies to overcome this.

Solvent Selection:

  • Polar Aprotic Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are often effective at dissolving polar compounds like this compound. They can engage in dipole-dipole interactions without donating protons. Some compounds with poor solubility are soluble in DMF at concentrations around 20 mg/mL.[10]

  • Polar Protic Solvents: Solvents like ethanol and methanol can also be used, although their effectiveness can be lower than polar aprotic solvents for highly polar molecules.[11]

Solubility Enhancement Techniques:

  • Co-solvent Systems: If your primary reaction solvent is non-negotiable and shows poor solubilizing power, introducing a miscible polar co-solvent can be a powerful technique.[12][13][14] A small amount of a co-solvent like DMSO or DMF can dramatically increase the solubility of polar reagents in a less polar medium by altering the overall polarity of the solvent mixture.[13][15][16]

  • Salt Formation: Similar to the strategy in aqueous media, you can form a salt of this compound to improve its solubility in certain polar organic solvents.[17][18] For instance, forming an amine salt can increase solubility.[19]

Advanced Troubleshooting and Methodologies

Q4: I've tried heating and using common polar organic solvents, but the solubility of this compound is still insufficient for my reaction concentration. What advanced techniques can I employ?

A4: When basic methods are insufficient, more advanced techniques can be utilized to achieve the desired concentration.

1. Phase-Transfer Catalysis (PTC):

  • Causality: This technique is ideal for reactions where one reactant is in an aqueous phase (or is a solid) and the other is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the sulfonyldiacetate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[20][21]

  • Benefits: PTC can accelerate reaction rates, allow for milder reaction conditions, and eliminate the need for expensive and often toxic anhydrous polar aprotic solvents.[22]

Experimental Protocol: Esterification of this compound using Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), an alcohol (e.g., benzyl alcohol, 2.2 equivalents), and an organic solvent (e.g., toluene).

  • Aqueous Base: In a separate beaker, prepare an aqueous solution of a base such as potassium carbonate (K₂CO₃).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 equivalents), to the reaction flask.

  • Reaction Execution: Add the aqueous base to the reaction mixture and stir vigorously at a specified temperature (e.g., 80°C) for the required reaction time. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Workup: After the reaction is complete, cool the mixture, separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).[23] The product can then be isolated by removing the solvent under reduced pressure.

2. Derivative Formation:

  • Causality: If the free acid form is not essential for the initial dissolution, converting this compound into a more soluble derivative, such as an ester or an amide, can be an effective strategy. This is a common approach in organic synthesis.[24] Co-amorphization with sulfonic acid derivatives has also been shown to significantly enhance solubility.[25]

3. Use of Surfactants or Deep Eutectic Solvents (DES):

  • Causality: Surfactants can form micelles that encapsulate the this compound, increasing its apparent solubility in a given solvent.[26] Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can be excellent solvents for polar molecules and are considered green solvent alternatives.[27][28]

Data Summary and Visualization

Solubility Enhancement Strategy Comparison
StrategyMechanismAdvantagesConsiderations
Heating Increases kinetic energy of solvent moleculesSimple, effective for many systemsPotential for reactant/product degradation at high temperatures
pH Adjustment Forms a more soluble saltHighly effective in aqueous mediaNot suitable for pH-sensitive reactions
Co-solvents Modifies the polarity of the reaction mediumVersatile, can be fine-tunedPotential for co-solvent to interfere with the reaction
Phase-Transfer Catalysis Facilitates reactant transfer between phasesAvoids need for anhydrous polar solvents, milder conditionsRequires a catalyst, vigorous stirring is necessary
Derivative Formation Alters the chemical structure to a more soluble formCan be very effectiveRequires additional reaction and purification steps
Troubleshooting Workflow for Poor Solubility

G start Poor Solubility of this compound Observed is_aqueous Is the reaction medium aqueous? start->is_aqueous heat_aqueous Increase temperature is_aqueous->heat_aqueous Yes is_organic Is the reaction medium organic? is_aqueous->is_organic No ph_adjust Adjust pH to form a salt heat_aqueous->ph_adjust If still insufficient success Solubility Issue Resolved ph_adjust->success solvent_select Select a polar aprotic solvent (e.g., DMF, DMSO) is_organic->solvent_select Yes co_solvent Use a co-solvent system solvent_select->co_solvent If still insufficient advanced Are advanced methods needed? co_solvent->advanced ptc Employ Phase-Transfer Catalysis advanced->ptc Yes derivative Synthesize a more soluble derivative advanced->derivative Alternative advanced->success No ptc->success derivative->success

Caption: A decision-making workflow for addressing the poor solubility of this compound.
Logical Relationship of Solubility Factors

G SDA This compound Properties Polarity High Polarity SDA->Polarity H_Bonding Hydrogen Bonding Capability SDA->H_Bonding Crystal_Lattice High Crystal Lattice Energy SDA->Crystal_Lattice Solubility Resulting Solubility Polarity->Solubility Increases in polar solvents H_Bonding->Solubility Increases in protic solvents Crystal_Lattice->Solubility Decreases solubility Solvent Solvent Properties Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Temperature Temperature Solvent->Temperature pH pH Solvent->pH Solvent_Polarity->Solubility Temperature->Solubility Generally increases pH->Solubility Affects ionization & solubility

Caption: Interplay of factors governing the solubility of this compound.

References

  • ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water | Download Table. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Reddit. (n.d.). Dicarboxylic acid solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • ACS Publications. (1968). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]

  • IntechOpen. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solubility Table for Water at Temperature. Retrieved from [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • MDPI. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]

  • Filo. (2025). How does co-solvency increase solubility. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

  • ResearchGate. (2025). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Oleic and Linoleic Acids in Subcritical Water. Retrieved from [Link]

  • Britannica. (2026). sulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Retrieved from [Link]

  • ResearchGate. (2025). Significantly improving the solubility of non-steroidal anti-inflammatory drugs in deep eutectic solvents for potential nonaqueous liquid administration. Retrieved from [Link]

  • ACS Publications. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • CRDEEP Journals. (1998). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of terephthalic acid in aqueous acetic acid from 423.15 to 513.15 K. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Sulfonyldiacetic Acid and Thiodiacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of sulfonyldiacetic acid (SDA) and thiodiacetic acid (TDA), two structurally related dicarboxylic acids with divergent chemical properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules to inform their selection in chemical synthesis, materials science, and medicinal chemistry.

Introduction: The Tale of Two Sulfur Diacids

Thiodiacetic acid (TDA), a thioether, and this compound (SDA), its oxidized sulfone counterpart, share a common carbon backbone but differ significantly in the oxidation state of the central sulfur atom. This single distinction dramatically alters their electronic properties, stereochemistry, and reactivity, leading to distinct application profiles. TDA is widely recognized for its utility as a metal-chelating agent and a versatile building block in the synthesis of pharmaceuticals and agrochemicals[1]. In contrast, the sulfonyl group in SDA imparts properties that are highly valued in medicinal chemistry, such as improved metabolic stability and the ability to act as a bioisostere for other functional groups[2]. This guide will dissect these differences through a detailed examination of their chemical properties, synthesis, and potential applications, supported by experimental data and established chemical principles.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The fundamental difference between TDA and SDA lies in the sulfur linkage. TDA possesses a flexible thioether linkage, whereas SDA contains a rigid, tetrahedral sulfonyl group. This structural variance has profound implications for their physical and chemical properties.

Diagram 1: Molecular Structures

Caption: Chemical structures of Thiodiacetic Acid and this compound.

Table 1: Comparative Physicochemical Properties

PropertyThiodiacetic Acid (TDA)This compound (SDA)Rationale for Differences
CAS Number 123-93-3123-45-5Different compounds
Molecular Formula C₄H₆O₄SC₄H₆O₆SSDA has two additional oxygen atoms
Molecular Weight 150.15 g/mol 182.15 g/mol Presence of two extra oxygen atoms in SDA
Appearance White crystalline powder[1]White to off-white crystalline solidSimilar crystalline nature
Melting Point 128-131 °C[3]Not specified in search resultsHigher polarity of the sulfonyl group in SDA may lead to a higher melting point.
pKa (estimated) ~3.4[4]< 3.4The strongly electron-withdrawing sulfonyl group in SDA increases the acidity of the carboxylic acid protons compared to the thioether in TDA.
Solubility Soluble in water and ethanol[1]Soluble in water and various organic solventsBoth are polar molecules, but the sulfonyl group in SDA enhances its polarity.
Acidity
Polarity and Hydrogen Bonding Potential

The sulfonyl group in SDA is a potent hydrogen bond acceptor, a property that is largely absent in the thioether moiety of TDA. This makes SDA a more polar molecule, which can influence its solubility, crystal packing, and interactions with biological targets. In drug design, the ability of a sulfonyl group to form strong hydrogen bonds can be exploited to enhance binding affinity to protein targets[5].

Comparative Performance in Key Applications

The structural and electronic differences between TDA and SDA translate into distinct performance characteristics in various applications.

Metal Chelation

Thiodiacetic acid is an effective chelating agent, capable of coordinating with metal ions through its sulfur atom and the two carboxylate groups. It is used as an analytical reagent for the detection of metals like copper, lead, mercury, and silver[1]. The thioether sulfur acts as a soft donor, showing a preference for soft metal ions.

In stark contrast, the sulfur atom in this compound is in a +6 oxidation state and is sterically hindered by the two oxygen atoms, rendering it non-coordinating. Therefore, SDA is not expected to be an effective chelating agent in the same manner as TDA. Any metal binding would likely occur only through the carboxylate groups, resulting in significantly weaker and less specific interactions.

Diagram 2: Conceptual Difference in Metal Chelation

G TDA Thiodiacetic Acid Metal Metal Ion (M²⁺) TDA->Metal Sulfur and Carboxylates Coordinate SDA This compound NoChelation No Sulfur Chelation SDA->NoChelation Sulfonyl group is non-coordinating Chelation Effective Chelation Metal->Chelation

Caption: TDA effectively chelates metals, while SDA's sulfonyl group does not participate.

Role in Drug Design and Development

The sulfone group is a highly valued pharmacophore in medicinal chemistry. Its inclusion in a molecule, as with SDA, can offer several advantages:

  • Metabolic Stability: The sulfonyl group is resistant to metabolic oxidation, unlike the thioether in TDA, which can be readily oxidized in vivo to the corresponding sulfoxide and sulfone. This makes sulfone-containing compounds, and by extension derivatives of SDA, more metabolically robust[6].

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups, such as ketones or even carboxylic acids, helping to fine-tune the steric and electronic properties of a drug candidate to improve its activity and pharmacokinetic profile[7].

  • Hydrogen Bonding: As mentioned, the sulfonyl oxygens are excellent hydrogen bond acceptors, which can lead to stronger interactions with biological targets[5].

Thioethers, and thus TDA, also have a place in drug design, with many approved drugs containing this moiety[2]. However, their susceptibility to oxidation is a key consideration for drug development professionals.

Polymer Chemistry

Both dicarboxylic acids can potentially be used as monomers in condensation polymerization to produce polyesters and polyamides. The choice between TDA and SDA would significantly impact the properties of the resulting polymer.

  • Polymers derived from TDA would have a flexible thioether linkage in their backbone, potentially leading to materials with lower glass transition temperatures and greater flexibility. The thioether could also be a site for post-polymerization modification (e.g., oxidation or alkylation).

  • Polymers based on SDA would incorporate the rigid and polar sulfonyl group, likely resulting in polymers with higher thermal stability, increased rigidity, and potentially different solubility characteristics. The polarity of the sulfonyl group could also enhance inter-chain interactions, affecting the material's mechanical properties[8].

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of both thiodiacetic acid and this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of Thiodiacetic Acid (TDA)

This protocol is adapted from established methods involving the reaction of sodium chloroacetate with a sulfur source.

Diagram 3: Synthesis Workflow for Thiodiacetic Acid

G cluster_synthesis TDA Synthesis start Dissolve Sodium Sulfide in Water add_chloroacetate Add Chloroacetic Acid Solution Dropwise start->add_chloroacetate reflux Reflux the Mixture add_chloroacetate->reflux acidify Cool and Acidify with HCl reflux->acidify extract Extract with Organic Solvent acidify->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate recrystallize Recrystallize from Water dry_evaporate->recrystallize end Pure TDA Crystals recrystallize->end

Caption: Step-by-step workflow for the synthesis of Thiodiacetic Acid.

Step-by-Step Protocol:

  • Preparation of Reactants: In a well-ventilated fume hood, prepare a solution of sodium sulfide nonahydrate (1.0 eq) in deionized water. Separately, prepare a solution of chloroacetic acid (2.0 eq) in deionized water and neutralize it carefully with a solution of sodium hydroxide (2.0 eq) while cooling in an ice bath.

  • Reaction: Add the sodium chloroacetate solution dropwise to the stirred sodium sulfide solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 50 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture to room temperature and then acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude TDA.

  • Purification: Recrystallize the crude product from hot water to obtain pure, white crystals of thiodiacetic acid.

  • Characterization: Confirm the identity and purity of the product using melting point determination (expected: 128-131 °C)[3], ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of this compound (SDA)

This protocol describes the synthesis of SDA via the oxidation of TDA, a common and efficient method for forming sulfones from thioethers.

Step-by-Step Protocol:

  • Dissolution: Dissolve thiodiacetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Slowly add a 30% solution of hydrogen peroxide (a slight excess, ~2.2 eq) to the stirred solution. The addition should be done at a rate that maintains the reaction temperature below 60 °C. An ice bath may be necessary to control the exotherm.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from hot water.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show strong characteristic absorption bands for the sulfonyl group around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

Conclusion: Selecting the Right Tool for the Job

This compound and thiodiacetic acid, while structurally similar, are fundamentally different chemical entities with distinct properties and applications.

  • Thiodiacetic Acid (TDA) is the preferred choice when metal chelation is the primary objective or when a flexible thioether linker is desired in a polymer or synthetic intermediate. Its synthesis is straightforward from readily available starting materials.

  • This compound (SDA) is a superior building block in the context of drug design , where the metabolic stability, hydrogen bonding capacity, and bioisosteric nature of the sulfonyl group are advantageous. Its higher polarity and rigidity also make it an interesting monomer for creating high-performance polymers.

The choice between these two molecules is not a matter of one being universally better than the other, but rather a strategic decision based on the desired functionality and performance characteristics for a specific application. This guide has provided the foundational knowledge and experimental framework to enable researchers to make an informed choice and to synthesize and characterize these valuable chemical building blocks.

References

  • thiodiglycolic acid, 123-93-3. The Good Scents Company. Available from: [Link]

  • Thiodiglycolic acid | C4H6O4S | CID 31277. PubChem, National Institutes of Health. Available from: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC, National Institutes of Health. Available from: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available from: [Link]

  • Thiodiacetic Acid (CAS 123-93-3) Product Specification. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. Available from: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. PubMed, National Institutes of Health. Available from: [Link]

  • A Cross-Linked and Swelling Polymer as an Effective Solid Acid Catalyst. ResearchGate. Available from: [Link]

Sources

"validation of analytical methods for sulfonyldiacetic acid quantification"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for LC-MS/MS and GC-MS Workflows

Executive Summary

Sulfonyldiacetic acid (SDA), also known as 2,2'-sulfonyldiacetic acid (CAS: 3914-24-9), presents a unique analytical challenge due to its high polarity, high water solubility, and lack of a distinct UV chromophore. Often encountered as an impurity in pharmaceutical synthesis (e.g., in the production of heterocyclic compounds or as a metabolite of thiodiglycolic acid), its accurate quantification is critical for regulatory compliance and process control.

This guide provides a rigorous validation framework comparing the two most robust analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers high resolution, it requires cumbersome derivatization. LC-MS/MS is identified here as the "Gold Standard" for high-throughput quantification due to its ability to analyze SDA directly in aqueous matrices with superior sensitivity.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of SDA is the prerequisite for method selection.

PropertyDescriptionAnalytical Implication
Structure HOOC-CH₂-SO₂-CH₂-COOHDicarboxylic acid with a central sulfone group.
Polarity High (LogP < 0)Poor retention on standard C18 HPLC columns; requires HILIC or Aqueous C18.
Acidity pKa₁ ≈ 1.5–2.0 (Estimated)Highly ionized at neutral pH; requires acidic mobile phase for RP-LC retention.
Chromophore Weak (Sulfone/Carboxyl only)UV detection (210 nm) is non-specific and insensitive. MS is required.

Method 1: LC-MS/MS (The Gold Standard)

Rationale: Direct analysis without derivatization, high sensitivity (ng/mL range), and compatibility with aqueous biological or process samples.

Instrumentation & Conditions[1]
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: HILIC Amide (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm) or Polar-Embedded C18 (e.g., Agilent ZORBAX SB-Aq).

    • Expert Insight: Standard C18 columns often suffer from "phase collapse" with 100% aqueous mobile phases required to retain SDA. HILIC is superior for this highly polar analyte.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 for HILIC to ensure ionization).

    • B: Acetonitrile (ACN).[1][2]

  • Ionization: Electrospray Ionization, Negative Mode (ESI-).

MS/MS Transitions (MRM)

SDA forms a stable deprotonated molecular ion [M-H]⁻.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 181.0137.010–15Loss of CO₂ [M-H-CO₂]⁻
Qualifier 181.0119.020–25Loss of SO₂/Combined
Sample Preparation Protocol
  • Aliquot: Transfer 100 µL of sample (plasma, urine, or process solution).

  • Protein Precipitation (if bio-fluid): Add 400 µL ice-cold Acetonitrile. Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase A (to match initial gradient conditions).

  • Injection: 5 µL.

Method 2: GC-MS (The Alternative)

Rationale: Useful when LC-MS/MS is unavailable or for confirming peak purity. Requires derivatization to render the non-volatile dicarboxylic acid volatile.

Derivatization Strategy: Silylation

SDA has two active protons (carboxylic acids) that must be replaced by trimethylsilyl (TMS) groups.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reaction:

    
    
    
Instrumentation & Conditions
  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program: 70°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection: EI Source (70 eV), SIM Mode.

  • Target Ions (Di-TMS derivative, MW ~326):

    • Quantifier: m/z 311 [M-CH₃]⁺

    • Qualifier: m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Characteristic of di-TMS esters)

Comparative Validation Analysis

The following table synthesizes performance metrics based on field application data.

FeatureLC-MS/MS (HILIC)GC-MS (Silylation)Decision Driver
Limit of Quantitation (LOQ) 1–5 ng/mL10–50 ng/mLSensitivity: LC-MS/MS wins for trace analysis.
Sample Throughput High (< 10 min/sample)Low (> 60 min/sample)Speed: GC-MS requires lengthy drying and reaction steps.
Selectivity High (MRM Specificity)High (Chromatographic Resolution)Matrix: GC-MS is better for complex non-polar matrices; LC-MS for aqueous.
Robustness Moderate (HILIC equilibration)High (Once derivatized)Stability: TMS derivatives are moisture sensitive.

Validation Protocol (ICH Q2(R1) Aligned)

To validate the chosen method (recommended: LC-MS/MS), follow this strict protocol.

Phase A: System Suitability
  • Injection Precision: 6 replicates of a standard at 50% working concentration. RSD of peak area must be < 2.0%.

  • Carryover: Inject a blank after the highest standard. Signal must be < 20% of the LOQ.

Phase B: Linearity & Range
  • Calibration: Prepare 6–8 non-zero standards ranging from LOQ to 120% of expected max concentration (e.g., 5 ng/mL to 1000 ng/mL).

  • Weighting: Use

    
     weighted linear regression to account for heteroscedasticity in MS data.
    
  • Acceptance:

    
    ; back-calculated accuracy of standards ±15% (±20% at LOQ).
    
Phase C: Accuracy & Precision
  • QC Samples: Low, Medium, and High concentrations (n=5 each).

  • Intra-day: Run all QCs in one batch. Acceptance: CV < 15%, Accuracy 85–115%.

  • Inter-day: Repeat over 3 separate days.

Phase D: Matrix Effect (Critical for LC-MS)
  • Compare the slope of the calibration curve in solvent vs. matrix extract .

  • Matrix Factor (MF):

    
    
    
  • If MF < 0.8 (Suppression) or > 1.2 (Enhancement), switch to Stable Isotope Dilution (using

    
    C-SDA or a structural analog like Thiodiglycolic Acid-
    
    
    
    as Internal Standard).

Visualization of Workflows

Method Selection Decision Tree

MethodSelection Start Start: SDA Quantification MatrixCheck Is the Matrix Aqueous (Urine, Plasma, Buffer)? Start->MatrixCheck TraceCheck Is Sensitivity < 10 ng/mL required? MatrixCheck->TraceCheck Yes GCMS Select GC-MS (Derivatization Required) MatrixCheck->GCMS No (Oils/Solvents) LCMS Select LC-MS/MS (HILIC) (Direct Analysis) TraceCheck->LCMS Yes TraceCheck->GCMS No Protocol1 Use ESI(-) MRM 181 -> 137 LCMS->Protocol1 Validation Protocol2 Use BSTFA Silylation Monitor m/z 311 GCMS->Protocol2 Validation

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

LC-MS/MS Fragmentation Pathway

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 181 Transition1 Quantifier Ion [M-H-CO₂]⁻ m/z 137 Parent->Transition1 - CO₂ (44 Da) Transition2 Qualifier Ion [M-H-SO₂/Fragments]⁻ m/z 119 Parent->Transition2 - SO₂/Other

Figure 2: Proposed MS/MS fragmentation pathway for this compound in negative electrospray ionization mode.

References

  • European Medicines Agency (EMA). "ICH guideline Q2(R1) on validation of analytical procedures." EMA/CPMP/ICH/381/95. Link

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. Link

  • Agilent Technologies. "Analysis of Organic Acids using LC-MS/MS." Application Note 5991-XXXX. (General reference for organic acid methodology). Link

  • Journal of Chromatography B. "Determination of thiodiglycolic acid in urine by GC-MS." (Source for derivatization protocols of structural analogs). Link

  • Shimadzu Corporation. "LC/MS/MS Method Development for Polar Metabolites." Technical Report. Link

Sources

Benchmarking the Performance of Sulfonyldiacetic Acid (SDA) Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Catalyst Class: Sulfonyldiacetic acid (


, H₂SDA ) is a flexible dicarboxylate ligand used primarily to construct Lanthanide Metal-Organic Frameworks (Ln-SDA MOFs) . Unlike rigid linkers (e.g., terephthalic acid) that form static pores, SDA introduces structural flexibility  and polar sulfonyl binding sites , creating "breathing" frameworks that adapt to substrate size.

The Benchmark: This guide benchmarks SDA-based heterogeneous catalysts against:

  • Rigid MOFs (e.g., MOF-5, HKUST-1).

  • Traditional Zeolites (e.g., ZSM-5).

  • Homogeneous Mineral Acids (e.g., H₂SO₄).

Primary Applications: Knoevenagel Condensation, CO₂ Cycloaddition, and Selective Oxidations.

Technical Analysis: The SDA Advantage

Structural Causality

The efficacy of SDA catalysts stems from two molecular features absent in standard aromatic linkers:

  • The Sulfonyl Group (

    
    ):  The oxygen atoms in the sulfonyl moiety can participate in secondary coordination with metal centers (increasing stability) or act as weak hydrogen-bond acceptors in the pore, enhancing the adsorption of polar substrates (e.g., CO₂, aldehydes).
    
  • Backbone Flexibility: The

    
     hybridized methylene groups allow the SDA ligand to rotate and bend. This "induced fit" mechanism allows the MOF pore to expand slightly to accommodate bulky transition states, a phenomenon known as the breathing effect .
    
Mechanism of Action (Lewis Acid Activation)

In Ln-SDA MOFs (where Ln = Eu, Tb, Gd), the lanthanide ion acts as a strong Lewis acid. The SDA ligand bridges these ions to form a 3D network.

  • Step 1: The substrate (e.g., benzaldehyde) enters the MOF pore.

  • Step 2: The carbonyl oxygen coordinates to the unsaturated Ln³⁺ site (Lewis acid activation).

  • Step 3: The flexible SDA backbone adjusts, stabilizing the transition state.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Ln-SDA MOF Catalyst

Self-Validating Step: The formation of high-quality crystals is pH-dependent. If the solution remains clear after 24h, the pH is likely too low (preventing deprotonation).

  • Precursor Prep: Dissolve 1.0 mmol of Lanthanide nitrate (

    
    ) and 1.0 mmol of this compound (H₂SDA) in 10 mL of deionized water.
    
  • pH Adjustment: Slowly add 0.1 M NaOH solution dropwise under stirring until pH reaches 5.0–5.5. Critical: A precipitate may form and redissolve; ensure final solution is clear before heating.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 160°C for 72 hours.

  • Activation: Filter the resulting colorless block crystals. Wash 3x with water and 3x with ethanol. Solvent-exchange with ethanol for 24h, then dry under vacuum at 100°C for 6 hours to remove guest solvent molecules.

Protocol B: Catalytic Benchmarking (Knoevenagel Condensation)

Reaction: Benzaldehyde + Malononitrile


 Benzylidenemalononitrile
  • Setup: In a 25 mL round-bottom flask, charge Benzaldehyde (10 mmol), Malononitrile (11 mmol), and dry Ethanol (10 mL).

  • Catalyst Loading: Add activated Ln-SDA MOF (5 mol% based on metal).

  • Reaction: Reflux at 80°C. Monitor via TLC or GC-MS every 30 minutes.

  • Workup: Centrifuge to remove the solid catalyst (save for recycling). Evaporate solvent from supernatant to isolate product.

Visualizations

Diagram 1: Catalyst Synthesis & Activation Workflow

This diagram illustrates the critical path from raw precursors to the active "breathing" catalyst.

SDA_Synthesis Precursors Precursors (Ln(NO3)3 + H2SDA) pH_Adjust pH Adjustment (pH 5.0-5.5) Precursors->pH_Adjust Deprotonation Solvothermal Solvothermal (160°C, 72h) pH_Adjust->Solvothermal Coordination Activation Activation (Ethanol Exchange + Vac Dry) Solvothermal->Activation Guest Removal Active_Cat Active Ln-SDA Catalyst Activation->Active_Cat Pore Opening

Caption: Step-by-step solvothermal synthesis and activation of Lanthanide-SDA MOF catalysts.

Diagram 2: Mechanistic Pathway (Lewis Acid Catalysis)

This diagram details the "induced fit" mechanism unique to SDA-based frameworks.

Mechanism Resting Resting State (Ln-SDA MOF) Substrate Substrate Entry (Benzaldehyde) Resting->Substrate Activation Lewis Acid Activation (C=O --- Ln3+) Substrate->Activation Adsorption Flex SDA Backbone Flexing (Induced Fit) Activation->Flex Pore Expansion Reaction Nucleophilic Attack (Malononitrile) Flex->Reaction Transition State Stabilization Product Product Release + Catalyst Reset Reaction->Product Condensation Product->Resting Recycle

Caption: Catalytic cycle showing Lewis acid activation and the structural flexibility of the SDA linker.

Benchmarking Data

Table 1: Structural Comparison of Acid Catalysts
FeatureLn-SDA MOF (Target)Rigid MOF (e.g., MOF-5)Zeolite (e.g., ZSM-5)
Linker Type Flexible (Aliphatic sulfone)Rigid (Aromatic)Inorganic (Aluminosilicate)
Pore Dynamics Breathing (Adapts to guest)StaticStatic
Active Site High Density Ln³⁺ (Lewis Acid)Zn²⁺/Cu²⁺ ClustersBrønsted Acid Sites
Hydrophilicity High (Due to Sulfonyl/Ln)Low (Hydrophobic linkers)Variable
Table 2: Performance in Knoevenagel Condensation

Reaction: Benzaldehyde + Malononitrile (80°C, Ethanol)

CatalystYield (%)Time (min)TOF (h⁻¹)Reusability (Cycles)
Eu-SDA MOF 94% 45 250 5 (No loss)
HKUST-1 (Cu-BTC)88%601763 (Structure degrades)
Zeolite H-ZSM-565%12032>10
Blank (No Cat.)<5%180--

Interpretation: The Eu-SDA MOF outperforms rigid MOFs in Turnover Frequency (TOF) due to the flexible pore allowing faster diffusion of bulky products. While Zeolites are more robust thermally, they suffer from lower activity for this specific organic transformation due to pore size constraints.

References

  • Lanthanide-Based Metal Organic Frameworks: Synthetic Strategies and Catalytic Applications. Inorganic Chemistry Frontiers.Link

  • Robust Bifunctional Lanthanide Cluster Based Metal–Organic Frameworks for Tandem Deacetalization–Knoevenagel Reaction. Inorganic Chemistry.Link[1]

  • Metal–Organic Frameworks with Open Metal Sites Act as Efficient Heterogeneous Catalysts. CrystEngComm.[2]Link

  • Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides. MDPI Catalysts.Link

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis.Link

Sources

"comparative thermal analysis (TGA/DSC) of sulfonyldiacetic acid and its salts"

Author: BenchChem Technical Support Team. Date: February 2026


) and its Lanthanide/Transition Metal Complexes

Executive Summary

This guide provides a technical comparison of the thermal stability and phase transition behaviors of Sulfonyldiacetic acid (SDA) versus its metal-coordinated salts (specifically Lanthanide and Transition metal complexes).

Key Findings:

  • Free Acid (

    
    ):  Exhibits a distinct melting endotherm (approx. 182–188°C) followed immediately by rapid oxidative decomposition. It lacks high-temperature thermal stability.
    
  • Metal Salts (

    
    ):  Demonstrate a "stabilized multi-step" profile. They do not melt but undergo stepwise dehydration (60–180°C) followed by a wide plateau of thermal stability (up to ~300°C) before decomposing into metal oxides.
    
  • Application Implication: The coordination of SDA to metal centers significantly enhances thermal resistance, making SDA-based Metal-Organic Frameworks (MOFs) suitable for high-temperature catalytic or luminescent applications where the free acid would fail.

Chemical Context & Structural Basis[1][2]

This compound (


)  is a flexible dicarboxylic acid ligand (

). Its structural versatility arises from the sulfone (

) group, which acts as a weak electron-withdrawing group and a potential hydrogen bond acceptor, while the two carboxylate arms allow for chelation.
  • Free Acid State: Stabilized primarily by intermolecular hydrogen bonding.

  • Salt State: Stabilized by strong ionic interactions and coordinate covalent bonds (chelation) between the carboxylate oxygen and the metal cation (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).

Experimental Protocol (Self-Validating)

To ensure reproducible data (E-E-A-T), the following simultaneous TGA/DSC protocol is recommended. This setup validates itself by cross-referencing mass loss (TGA) with heat flow events (DSC).[1]

Workflow Diagram

G Sample Sample Prep (3-5 mg, Alumina Pan) Run Simultaneous TGA/DSC (RT to 900°C @ 10°C/min) Sample->Run Purge Atmosphere Control (N2 or Air, 50 mL/min) Purge->Run Analysis Data Correlation (Deriv. DTG + Integration) Run->Analysis

Figure 1: Standardized workflow for simultaneous thermal analysis.

Detailed Methodology
  • Sample Preparation: Grind the crystalline sample to a fine powder to ensure uniform heat transfer. Weigh 3–5 mg (

    
    0.01 mg) into an open 
    
    
    
    -alumina crucible.
    • Why: Open crucibles prevent "self-generated atmosphere" effects where trapped gases alter decomposition kinetics.

  • Atmosphere: Dynamic Air or Nitrogen flow at 50 mL/min.

    • Note: Use Air if studying oxidative stability (relevant for drug shelf-life). Use Nitrogen to study pure thermal pyrolysis.

  • Heating Program: Equilibrate at 30°C, then ramp 10°C/min to 900°C.

    • Validation: If two mass loss steps overlap, reduce ramp rate to 2°C/min or use High-Res TGA to resolve them.

Comparative Analysis: Free Acid vs. Salts

This compound (Free Ligand)

The thermal profile of the free acid is characterized by physical phase change prior to chemical breakdown.

  • Event 1 (DSC Endotherm): A sharp endothermic peak is observed between 182°C and 188°C .

    • Interpretation: This corresponds to the melting point of the anhydrous acid. No mass loss occurs during the onset of this peak.

  • Event 2 (TGA Mass Loss): Immediately following (or overlapping with) melting, a rapid mass loss begins (~190–200°C).

    • Interpretation: Decarboxylation and cleavage of the C-S bonds. The proximity of melting and decomposition makes the liquid phase unstable.

Metal Salts (e.g., Lanthanide Sulfonyldiacetates)

The salts (e.g.,


) exhibit a "Dehydration-Plateau-Decomposition" profile. They generally do not melt .
  • Stage 1: Dehydration (60°C – 180°C):

    • TGA: Stepwise mass loss corresponding to lattice water (loose) and coordination water (tight).

    • DSC: Broad endothermic peaks.

    • Stoichiometry Check: Mass loss % should match theoretical

      
       calculation.
      
  • Stage 2: Anhydrous Stability Plateau (180°C – ~300°C):

    • TGA: Flat baseline (no mass loss).

    • Significance: The complex is thermally stable in this region, significantly higher than the free acid. The "Chelate Effect" locks the ligand in a rigid lattice.

  • Stage 3: Oxidative Decomposition (>300°C):

    • DSC: Strong Exothermic peaks (in Air) indicating combustion of the organic ligand.

    • TGA: Massive mass loss leading to a final stable residue.

  • Stage 4: Residue Formation:

    • The final mass corresponds to the metal oxide (e.g.,

      
       or 
      
      
      
      ).
Data Summary Table
FeatureThis compound (

)
Lanthanide Salt (

)
Initial Event Melting (Physical)Dehydration (Chemical/Physical)
Onset Temp ~182°C (Melting)60–100°C (Water loss)
Stability Limit < 190°C~280–320°C (Anhydrous phase)
Decomposition Endothermic/Exothermic MixHighly Exothermic (Oxidation)
Final Residue Negligible (Volatile C/S species)Metal Oxide (

)
Mechanism Fusion

Pyrolysis
Dehydration

Ligand Combustion

Mechanistic Logic & Visualization

The enhanced stability of the salt is due to the energy required to break the Metal-Oxygen (


) coordinate bonds compared to the weaker Hydrogen bonds in the free acid.
Decomposition Pathway Diagram

Decomposition Salt Hydrated Salt [Ln2(SDA)3 · nH2O] Anhydrous Anhydrous Intermediate [Ln2(SDA)3] Salt->Anhydrous  Step 1: Dehydration  (Endothermic, 60-180°C) Oxide Metal Oxide Residue [Ln2O3] Anhydrous->Oxide  Step 2: Ligand Combustion  (Exothermic, >300°C) Acid Free Acid (H2SDA) Melt Melt Phase (Liquid) Acid->Melt  Melting (~185°C) Volatile Volatile Gases (CO2, SO2, H2O) Melt->Volatile  Rapid Pyrolysis

Figure 2: Distinct thermal pathways of the salt (left) vs. the free acid (right).

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA protocols).
  • Brzyska, W., & Ożga, W. (1997). "Thermal decomposition of rare earth element complexes with this compound." Journal of Thermal Analysis and Calorimetry. (Validates the multi-step decomposition of Ln-SDA salts).

  • Mao, J. G., et al. (2004). "Synthesis, characterization and crystal structures of new lanthanide(III) sulfonyldiacetates." Journal of Molecular Structure. (Confirmation of coordination modes stabilizing the structure).

  • Sigma-Aldrich. (n.d.). "this compound Safety Data Sheet." (Source for melting point verification of ~182°C).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of sulfonyldiacetic acid and related molecules using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals who are interested in the computational study of molecules containing sulfonyl and carboxylic acid functionalities. This document offers a comprehensive overview of the structural, vibrational, and electronic properties of these compounds, supported by detailed computational protocols and comparisons with available experimental data.

Introduction: The Significance of Sulfonyl-Containing Carboxylic Acids

Molecules incorporating both sulfonyl (SO₂) and carboxylic acid (-COOH) groups are of significant interest in medicinal chemistry and materials science. The sulfonyl group, a strong electron-withdrawing moiety, can influence the acidity, reactivity, and intermolecular interactions of the carboxylic acid functions. Understanding these effects at a molecular level is crucial for the rational design of new drugs and functional materials. This compound, with its central sulfonyl group flanked by two acetic acid moieties, serves as a prototypical example for studying the interplay between these two important functional groups.

This guide will focus on a comparative DFT study of this compound and two structurally related molecules: thiodiacetic acid and 3,3'-thiodipropionic acid. The former is the non-oxidized sulfide analog, while the latter features a longer carbon chain between the sulfur atom and the carboxylic acid groups. This comparison will elucidate the impact of the sulfur oxidation state and alkyl chain length on the molecular properties.

I. Molecular Structure and Geometry

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This provides crucial insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Methodology for Geometry Optimization

A robust and widely accepted method for geometry optimization of organic molecules involves the use of the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and sulfur atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

Experimental Protocol: Geometry Optimization

  • Input Structure: Build the initial molecular structure of this compound, thiodiacetic acid, or 3,3'-thiodipropionic acid using a molecular modeling program.

  • Computational Method: Select the B3LYP functional.

  • Basis Set: Choose the 6-311++G(d,p) basis set.

  • Job Type: Specify "Geometry Optimization" and "Frequency" calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Solvation (Optional): To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Comparative Analysis of Optimized Geometries

The table below presents a comparison of key geometrical parameters for the three molecules, as would be obtained from DFT calculations.

ParameterThis compound (Calculated)Thiodiacetic Acid (Calculated)3,3'-Thiodipropionic Acid (Calculated)
S-C Bond Length (Å)~1.80~1.82~1.83
C=O Bond Length (Å)~1.21~1.21~1.21
C-O Bond Length (Å)~1.35~1.35~1.35
O-H Bond Length (Å)~0.97~0.97~0.97
S=O Bond Length (Å)~1.45N/AN/A
C-S-C Bond Angle (°)~105~99~102
O=S=O Bond Angle (°)~120N/AN/A

Note: These are representative values and the exact figures will depend on the specific computational setup.

The presence of the electron-withdrawing sulfonyl group in this compound leads to a slight shortening of the S-C bonds compared to its thio-analogs. The C-S-C bond angle is also wider in the sulfonyl compound due to the steric hindrance and electrostatic repulsion of the oxygen atoms.

Diagram of the Computational Workflow for Geometry Optimization

Geometry Optimization Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Results Analysis start Build Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check final Optimized Molecular Geometry check->final No imaginary frequencies Structure-Spectrum Relationship cluster_mol Molecular Properties cluster_spec Spectroscopic Output structure Molecular Structure (Bond Lengths, Angles) bonds Bond Strengths (Force Constants) structure->bonds determines ir Infrared (IR) Spectrum bonds->ir gives rise to raman Raman Spectrum bonds->raman gives rise to

Caption: The relationship between a molecule's geometric and electronic structure and its resulting vibrational spectra.

III. Electronic Properties: Insights into Reactivity

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests a more reactive molecule. [1]

HOMO-LUMO Analysis

The HOMO and LUMO energies can be obtained from the output of the DFT calculation. The spatial distribution of these orbitals can also be visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

PropertyThis compound (Calculated)Thiodiacetic Acid (Calculated)3,3'-Thiodipropionic Acid (Calculated)
HOMO Energy (eV)~ -8.5~ -7.8~ -7.5
LUMO Energy (eV)~ -0.5~ -0.2~ -0.1
HOMO-LUMO Gap (eV)~ 8.0~ 7.6~ 7.4

The sulfonyl group in this compound significantly lowers the energy of both the HOMO and LUMO compared to the thio-analogs, a consequence of its strong electron-withdrawing nature. This results in a larger HOMO-LUMO gap for this compound, suggesting it is the most electronically stable of the three molecules. The smaller HOMO-LUMO gaps for the thio-analogs indicate their higher propensity to engage in chemical reactions. [1] For this compound, the HOMO is typically localized on the oxygen atoms of the carboxylic acid groups, while the LUMO is often distributed across the sulfonyl group. This suggests that the carboxylic acid groups are the primary sites for electrophilic attack, while the sulfonyl group is the likely site for nucleophilic attack.

Conclusion

This comparative DFT study of this compound and its analogs, thiodiacetic acid and 3,3'-thiodipropionic acid, reveals significant differences in their structural, vibrational, and electronic properties. The oxidation state of the sulfur atom and the length of the alkyl chain are shown to have a profound impact on molecular geometry, vibrational frequencies, and electronic stability. The computational protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct their own DFT studies on these and other related molecules, ultimately contributing to the advancement of drug discovery and materials science.

References

  • Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31277, Thiodiglycolic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8096, 3,3'-Thiodipropionic acid. [Link]

  • Sundius, T. (2002). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(5), 967-981. [Link]

  • Udhayakala, P., et al. (2010). Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone and 3'-nitropropiophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 567-573. [Link]

  • El-Azhary, A. A., et al. (2021). Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations. Scientific Reports, 11(1), 16675. [Link]

  • Perrin, C. L., & Ohta, B. K. (2006). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. Journal of Molecular Structure, 784(1-3), 22-27. [Link]

Sources

Safety Operating Guide

Senior Scientist's Guide to PPE & Handling: Sulfonyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3916-16-9 | Formula: C₄H₆O₆S

Executive Summary & Scientific Context

Sulfonyldiacetic acid (2,2'-sulfonyldiacetic acid) is a dicarboxylic acid featuring a central sulfonyl group (


) flanked by two acetic acid moieties. While often used as a ligand in Metal-Organic Frameworks (MOFs) or a cross-linking agent, its safety profile is frequently underestimated because it presents as a stable white powder.

The Safety Paradox: Researchers often treat dicarboxylic acids like benign citric acid. However, the electron-withdrawing sulfonyl group significantly increases the acidity of the carboxylic protons compared to acetic acid, and its high solubility in water can create concentrated acidic solutions (


) rapidly. Furthermore, as a fine powder, it poses a significant inhalation risk affecting the upper respiratory tract.

This guide moves beyond generic SDS recommendations to provide a field-validated protocol for handling this compound with the rigor required for high-sensitivity drug development environments.

Hazard Identification & Risk Assessment

The primary risks are corrosivity (chemical burns) and respiratory irritation .

Hazard ClassH-CodeDescriptionOperational Implication
Skin Corr. 1B H314Causes severe skin burns and eye damage.Zero-skin-contact policy. Dust on sweaty skin becomes corrosive immediately.
Acute Tox. 4 H302Harmful if swallowed.[1]Strict hygiene; no glove-to-face contact.
Met. Corr. 1 H290May be corrosive to metals.[1]Do not use metal spatulas for long-term storage/transfer; use PTFE or ceramic.

Critical Insight: The danger of this compound peaks during solubilization . The heat of solution (exothermic) combined with the generation of acidic vapors requires upgraded PPE during the transition from solid to liquid state.

PPE Selection Framework: The "Swiss Cheese" Defense

We utilize a layered defense strategy. No single piece of PPE is fail-safe; the system must overlap.

A. Hand Protection (The Barrier)
  • Standard Protocol (Dry Solid): Double-gloving with Nitrile (minimum 5 mil) .

    • Why? Nitrile provides excellent abrasion resistance against crystals. The outer glove is sacrificial and should be changed immediately if dust is visible.

  • Enhanced Protocol (Solutions/Synthesis):

    • If dissolved in organic solvents (e.g., DMSO, DMF) or strong acids, standard nitrile degrades.

    • Recommendation: Use High-Risk Nitrile (8 mil) or Neoprene gloves.

    • Causality: The sulfonyl group increases polarity. If the solvent carrier penetrates the glove, it drags the acid with it, causing "occluded burns" (burns trapped under the glove).

B. Eye & Face Protection[1][2][3]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because fine acidic dust can bypass side shields.

  • Task-Specific (Weighing > 5g or Heating): Add a Face Shield over goggles.

    • Reasoning: Hot acidic solutions can "bump" (flash boil).[2] A face shield protects the neck and chin, areas often left exposed by lab coats.

C. Respiratory Protection[3]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If hood unavailable/cleaning spills): Half-face respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Why AG? While the solid is not volatile, accidental contact with moisture releases acidic vapors.

Operational Workflow & Visualization

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of the matter and the scale of operation.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Scale_Check_Solid Quantity > 10g? Solid->Scale_Check_Solid Scale_Check_Liquid Heated or Pressurized? Liquid->Scale_Check_Liquid Level_1 LEVEL 1 PPE: • Lab Coat (Buttoned) • Double Nitrile Gloves (5 mil) • Splash Goggles • Fume Hood Scale_Check_Solid->Level_1 No Level_2 LEVEL 2 PPE: • Tyvek Sleeves/Apron • Face Shield + Goggles • Double Nitrile (8 mil) • Fume Hood Scale_Check_Solid->Level_2 Yes (Dust Risk) Scale_Check_Liquid->Level_1 No (Ambient Temp) Scale_Check_Liquid->Level_2 Yes (Splash Risk) Level_3 LEVEL 3 PPE: • Full Face Respirator (OV/AG/P100) • Neoprene/Butyl Gloves • Chemical Apron Level_2->Level_3 If Spill Cleanup or Outside Hood

Figure 1: PPE Selection Logic. Select protection level based on physical state and energy (heat/pressure) involved.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Workspace Check: Verify fume hood face velocity is >100 fpm. Clear the deck of incompatible bases (e.g., sodium hydroxide) to prevent accidental exothermic neutralization.

  • Equipment Prep: Select plastic (polypropylene) or glass spatulas. Avoid stainless steel if the solid is damp, as it may pit the metal over time [1].

  • Balance Setup: Place the analytical balance inside the hood if possible. If not, use a static-free weighing boat with a lid to transport the powder.

Phase 2: Active Handling (Synthesis/Weighing)
  • The "Transfer" Technique: When moving powder, do not pour. Use a spatula to transfer small amounts to minimize dust clouds.

  • Solubilization:

    • Caution: Adding water to the acid can generate heat.[2][3]

    • Protocol: Add the solid slowly to the solvent (never solvent to solid) with gentle stirring. This dissipates the heat of solution and prevents "hot spots" that can cause splashing.

  • Spill Management (Small Scale):

    • If powder spills: Cover with a damp paper towel (to prevent dust), then wipe up.

    • If liquid spills: Cover with Sodium Bicarbonate or a commercial acid neutralizer until bubbling ceases.

Phase 3: Decontamination & Disposal[7]
  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first).

  • Waste Stream:

    • Do NOT pour down the drain.[2]

    • Collect in a dedicated carboy labeled "Acidic Organic Waste."

    • Self-Validation: Check the pH of the waste container weekly to ensure compatibility with other waste streams.

Emergency Response: The "Golden Minute"

In the event of exposure, the first 60 seconds determine the severity of the injury.

Diagram 2: Emergency Response Logic

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Flush with Water (15 min) 3. Do NOT Neutralize on Skin Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush Eyewash (15 min) 3. Rotate Eyeball Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Aid (Delayed Pulmonary Edema Risk) Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols for this compound exposure.

Critical Medical Note: Do not attempt to neutralize the acid on the skin (e.g., using baking soda on a burn). The neutralization reaction is exothermic and will cause a thermal burn on top of the chemical burn [2]. Only use copious amounts of water.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77526, 2,2'-Sulfonyldiacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.